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  • Product: 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol
  • CAS: 1986907-66-7

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Abstract This technical guide provides a comprehensive framework for the in vitro characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the novel compound, 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. As a hybrid molecule incorporating a chlorinated quinoline scaffold, a phenolic moiety, and an 8-isopropoxyquinoline core, this compound presents a unique chemical architecture with the potential for multifaceted biological activity. In the absence of existing literature on this specific molecule, this guide synthesizes established knowledge of its constituent chemical classes to propose a logical, data-driven, and scientifically rigorous workflow for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: A Molecule of Hybrid Vigor

The chemical structure of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol suggests a convergence of several pharmacologically active motifs. An initial analysis of its structure points towards several potential avenues of biological activity:

  • The Quinoline Core: Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2] Their mechanisms of action are diverse, often involving interference with DNA synthesis through the inhibition of enzymes like DNA gyrase and topoisomerase IV, or through direct DNA binding and the induction of oxidative stress.[2]

  • The 8-Substituted Quinoline Moiety: The 8-isopropoxy group is a modification of the 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its derivatives are potent metal chelators, a property that is frequently linked to their biological activities.[3][4] These activities include anticancer, neuroprotective, and antimicrobial effects.[3][5] Notably, some 8-HQ derivatives have been shown to inhibit the proteasome and induce apoptosis in cancer cells.[6]

  • The Phenolic Group: Phenols are another class of compounds with a wide array of biological effects, including antioxidant and cytotoxic properties.[7][8] Their mechanism can involve the generation of reactive oxygen species (ROS) and modulation of various cellular signaling pathways.[9][10]

The strategic combination of these three moieties in 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol suggests the potential for a synergistic or unique mechanism of action that warrants a thorough in vitro investigation.

Proposed Investigational Workflow: A Step-by-Step Elucidation

The following workflow is designed to systematically investigate the in vitro mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol, starting with broad cytotoxicity screening and progressively narrowing down to specific molecular targets and pathways.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Elucidation of Cell Death Mechanism cluster_2 Phase 3: Target Pathway Identification cluster_3 Phase 4: Validation and Deeper Mechanistic Studies A Initial Cytotoxicity Screening (MTT/LDH Assays) B Determination of IC50 Values A->B C Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Caspase Activation Assays C->E F Reactive Oxygen Species (ROS) Assay E->F G Mitochondrial Membrane Potential Assay F->G H Proteasome Inhibition Assay G->H I DNA Intercalation/Topoisomerase Assay H->I J Kinase Profiling I->J K Western Blot Analysis of Key Signaling Proteins J->K L Gene Expression Analysis (qPCR/RNA-seq) K->L G cluster_0 Potential Mechanisms of Action cluster_1 Downstream Cellular Effects A 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol B Induction of Oxidative Stress A->B C Mitochondrial Dysfunction A->C D Proteasome Inhibition A->D E DNA Damage/Replication Inhibition A->E F Kinase Inhibition A->F G Apoptosis B->G C->G D->G H Cell Cycle Arrest E->H I Inhibition of Cell Proliferation F->I

Caption: Potential signaling pathways affected by the compound.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol at various concentrations for different time points.

  • Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.

Rationale: The generation of ROS is a common mechanism of action for many anticancer agents, including some quinoline and phenolic compounds. [2][9] Protocol: Proteasome Activity Assay

  • Cell Lysate Preparation: Treat cells with the compound, then lyse the cells to obtain the protein extract.

  • Assay Reaction: Incubate the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate over time.

Rationale: The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its inhibition is a validated anticancer strategy. [6]8-Hydroxyquinoline derivatives have been reported as proteasome inhibitors. [6]

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: IC50 Values of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Cell LineTypeIC50 (µM) at 48h
MCF-7Breast AdenocarcinomaExperimental
HCT116Colorectal CarcinomaExperimental
A549Lung CarcinomaExperimental
MRC-5Normal Lung FibroblastExperimental

Interpretation: A lower IC50 value indicates greater potency. A significantly higher IC50 value in the non-cancerous cell line (MRC-5) would suggest a degree of selectivity for cancer cells.

Table 2: Summary of Mechanistic Assay Results

AssayEndpointResult (at IC50)
Annexin V/PI Staining% Apoptotic CellsExperimental
Cell Cycle Analysis% Cells in G2/M PhaseExperimental
ROS AssayFold Increase in DCF FluorescenceExperimental
Proteasome Activity Assay% Inhibition of Chymotrypsin-like ActivityExperimental

Interpretation: The collective results from these assays will build a comprehensive picture of the compound's mechanism of action. For instance, a significant increase in apoptotic cells, G2/M phase arrest, and ROS production would suggest that the compound induces apoptosis via oxidative stress, potentially leading to cell cycle arrest.

Conclusion and Future Directions

This guide outlines a systematic approach to delineate the in vitro mechanism of action of the novel compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. By leveraging the known biological activities of its constituent chemical moieties, a targeted and efficient investigational plan can be executed. The data generated from this workflow will be crucial for understanding the compound's therapeutic potential and for guiding further preclinical development, including in vivo efficacy studies.

References

  • Marella A, Tanwar, O.P, Saha R, Ali M.A, Srivastava S, Akhter M, Shaquiquzzaman M, Alam M.M, ”Quinoline: A versatile heterocyclic”, Saudi Pharmaceutical Journal,(2013):21:1-12.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry.
  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed. (2017). PubMed.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025).
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. (n.d.).
  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. (n.d.).
  • (PDF)
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - Preprints.org. (2025).
  • Pathway-Based High-Throughput Chemical Screen Identifies Compounds That Decouple Heterochromatin Transform
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (n.d.).
  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids | Request PDF - ResearchG
  • Discovery of natural products that modulate signaling in patient-derived cells - RSC Chemical Biology (RSC Publishing). (n.d.).
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (2021).
  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry. (2021).
  • Amino- And chloro-8-hydroxyquinolines and Their Copper Complexes as Proteasome Inhibitors and Antiprolifer
  • Transcriptomics, Cheminformatics, and Systems Pharmacology Strategies Unveil the Potential Bioactives to Comb
  • Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - MDPI. (2023).
  • Synthesis and Biological Evaluation of 2',5'-dimethoxychalcone Derivatives as Microtubule-Targeted Anticancer Agents - PubMed. (2010).
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide - Smolecule. (2024).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. (n.d.).
  • Polyphenols as Lung Cancer Chemopreventive Agents by Targeting microRNAs - MDPI. (2022).
  • Lichen Secondary Metabolites in Flavocetraria cucullata Exhibit Anti-Cancer Effects on Human Cancer Cells through the Induction of Apoptosis and Suppression of Tumorigenic Potentials - Our journal portfolio - PLOS. (2014).
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI. (2025).
  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry |
  • Polyphenol -based controllable assembly platforms for reducing the risk of nonspecific adhesion in vivo for cancer therapy - Biomaterials Science (RSC Publishing). (n.d.).
  • High-flux smartphone-integrated lateral flow assay based on chrysanthemum-like Au@polydopamine for sensitive detection of enrofloxacin in milk - Lab on a Chip (RSC Publishing). (n.d.).
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022).
  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google P
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar

Sources

Exploratory

predicted metabolites of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol via cytochrome P450

An In-Depth Technical Guide to the Predicted Cytochrome P450-Mediated Metabolism of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Introduction: The Imperative of Metabolic Prediction in Drug Development In the intricate j...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Cytochrome P450-Mediated Metabolism of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Introduction: The Imperative of Metabolic Prediction in Drug Development

In the intricate journey of a drug from discovery to clinical application, understanding its metabolic fate is paramount. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, serves as the body's principal machinery for Phase I metabolism, a process that chemically alters xenobiotics to facilitate their excretion.[1][2] These biotransformations can profoundly impact a drug's efficacy, duration of action, potential for drug-drug interactions, and safety profile. The generation of active or toxic metabolites is a critical consideration that can determine the success or failure of a therapeutic candidate.[3]

This guide provides a detailed predictive analysis of the Phase I metabolic pathways for the novel compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol . By dissecting its molecular structure and applying established principles of CYP-mediated reactions, we will identify the most probable sites of metabolism, or "soft spots." This predictive exercise is foundational for guiding subsequent experimental studies, enabling a more targeted and efficient approach to metabolite identification and characterization.

Structural Analysis of the Parent Compound: Identifying Metabolic Hotspots

The metabolic susceptibility of a molecule is dictated by its chemical architecture. The structure of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol presents several functional groups that are recognized substrates for CYP enzymes.

  • Isopropoxy Group: Ether linkages, particularly those involving small alkyl groups, are classic targets for oxidative O-dealkylation.[4][5] The isopropyl moiety is highly susceptible to this pathway.

  • Quinoline and Phenol Rings: These aromatic systems are electron-rich and thus prone to aromatic hydroxylation, a hallmark reaction of CYP enzymes.[6][7][8] The specific positions of hydroxylation are influenced by the electronic properties and steric accessibility of the C-H bonds.

  • Quinoline Nitrogen: The nitrogen atom within the heterocyclic quinoline ring is a potential site for N-oxidation.[4]

  • Chloro Substituent: While oxidative dehalogenation can occur, it is generally a less favorable pathway compared to the oxidation of carbon or nitrogen centers.[4]

Based on this analysis, the most probable metabolic transformations will involve O-dealkylation of the isopropoxy group and hydroxylation of the aromatic rings.

Predicted Phase I Metabolic Pathways

The following sections detail the primary CYP450-mediated metabolic pathways anticipated for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol.

Pathway 1: Oxidative O-Dealkylation

This is predicted to be a major metabolic route. The reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen.

  • Mechanism: The CYP active site, featuring a highly reactive ferryl-oxo species (Compound I), abstracts a hydrogen atom from the methine carbon of the isopropoxy group. This is followed by an "oxygen rebound" step, where a hydroxyl group is transferred to the resulting carbon radical, forming an unstable hemiacetal intermediate.[4] This intermediate then spontaneously decomposes non-enzymatically into a phenol and acetone.

  • Predicted Major Metabolite: 2-(5-Chloro-8-hydroxyquinolin-7-yl)phenol.

G parent Parent Compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol metabolite Metabolite M1 2-(5-Chloro-8-hydroxyquinolin-7-yl)phenol parent->metabolite  CYP-Mediated  O-Deisopropylation  (+ Acetone)

Caption: Predicted O-Dealkylation Pathway.

Pathway 2: Aromatic Hydroxylation

Hydroxylation of the electron-rich quinoline and phenol rings is another highly probable metabolic pathway.

  • Mechanism: The reaction is initiated by the electrophilic addition of the CYP ferryl-oxo species to one of the aromatic rings, which can form a transient arene oxide intermediate.[4][6] This intermediate rapidly rearranges, often involving a hydride shift known as the "NIH Shift," to yield a stable phenolic metabolite.[4][9]

  • Predicted Metabolites: Several isomeric hydroxylated products are possible. Studies on quinoline itself show that hydroxylation can occur at various positions, with 3-hydroxyquinoline being a notable metabolite formed by CYP2E1.[10][11] Therefore, hydroxylation could occur on either the quinoline or the pendant phenol ring, leading to a family of Mono-hydroxylated metabolites.

G parent Parent Compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol metabolite Metabolites M2, M3, etc. Mono-hydroxylated Derivatives parent->metabolite  CYP-Mediated  Aromatic Hydroxylation

Caption: Predicted Aromatic Hydroxylation Pathway.

Pathway 3: N-Oxidation

While potentially a minor pathway compared to O-dealkylation and hydroxylation, direct oxidation of the quinoline nitrogen cannot be ruled out.

  • Mechanism: This reaction is thought to involve the transfer of an electron from the lone pair of the nitrogen to the CYP ferryl-oxo species, followed by oxygen recombination to yield the N-oxide product.[4] In studies with the parent quinoline molecule, quinoline-1-oxide is a known metabolite, primarily formed by CYP2A6 in humans.[10][11]

  • Predicted Minor Metabolite: 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol-N-oxide.

G parent Parent Compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol metabolite Metabolite M4 Quinoline-N-oxide Derivative parent->metabolite  CYP-Mediated  N-Oxidation

Caption: Predicted N-Oxidation Pathway.

Summary of Predicted Metabolites

The following table summarizes the primary Phase I metabolites predicted to arise from the CYP450-mediated metabolism of the parent compound.

Metabolite IDMetabolic ReactionChange in Mass (Da)Predicted Metabolite Structure/Name
M1O-Deisopropylation-42.042-(5-Chloro-8-hydroxyquinolin-7-yl)phenol
M2, M3...Aromatic Hydroxylation+15.99Mono-hydroxylated Derivatives
M4N-Oxidation+15.992-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol-N-oxide

Experimental Workflow for Metabolite Validation

While in silico predictions and structural analysis provide a strong hypothetical framework, experimental verification is essential for confirmation. The industry-standard workflow integrates in vitro incubations with advanced analytical techniques.

G cluster_0 In Vitro Incubation cluster_1 Analytical Identification incubation Human Liver Microsome (HLM) Incubation quench Quench Reaction (Cold Acetonitrile) incubation->quench parent_drug Parent Drug parent_drug->incubation nadph NADPH Cofactor nadph->incubation centrifuge Centrifuge & Collect Supernatant quench->centrifuge lc LC Separation centrifuge->lc Inject Supernatant ms HR-MS Detection (Mass Measurement) lc->ms msms MS/MS Fragmentation (Structure Elucidation) ms->msms identification Metabolite Identification msms->identification

Caption: Standard Experimental Workflow for Metabolite Identification.

Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

This protocol outlines a standard procedure to generate and detect metabolites using a pooled human liver microsome (HLM) preparation, which is an enriched source of CYP enzymes.[12][13]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[14]

  • Test Compound Stock: Prepare a 100X stock solution of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • HLM Suspension: On ice, thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock). Dilute to the desired working concentration (e.g., 0.5 mg/mL final concentration) with cold phosphate buffer.[12]

  • NADPH Regenerating System: Prepare a solution containing NADPH or an NADPH regenerating system (e.g., includes glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is critical as NADPH is the required cofactor for CYP activity.[15]

  • Quenching Solution: Prepare ice-cold acetonitrile, containing an internal standard if quantitative analysis is desired.

2. Incubation Procedure:

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (-NADPH).

  • In each tube, combine the phosphate buffer and the HLM suspension. Add the test compound stock solution (e.g., 2 µL of 100X stock to a final volume of 190 µL) to achieve the final desired concentration (e.g., 1-5 µM).[14][16]

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[14]

  • Initiate the metabolic reaction by adding the NADPH solution to all tubes except the "-NADPH" control. For the 0-minute time point, add the quenching solution before adding NADPH.

  • Incubate the tubes at 37°C with gentle agitation.[15]

  • At each designated time point, terminate the reaction by adding a volume of the ice-cold quenching solution (e.g., 200 µL). This precipitates the microsomal proteins and halts all enzymatic activity.[14]

3. Sample Processing:

  • Vortex all terminated reaction tubes vigorously.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant, which contains the parent compound and any formed metabolites, to new vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS for Identification and Structural Elucidation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis.[3][17][18]

  • LC Separation: The supernatant is injected into an HPLC or UPLC system. A reversed-phase column separates the parent compound from its more polar metabolites based on their differential partitioning between the mobile and stationary phases.[18]

  • MS Detection (Full Scan): As compounds elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument scans a range of mass-to-charge ratios (m/z) to detect all ions present. By comparing the chromatograms of the +NADPH and -NADPH samples, new peaks present only in the active incubation can be identified as potential metabolites. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the prediction of the elemental formula of each metabolite.[19]

  • MS/MS Fragmentation: To confirm the structure, a data-dependent acquisition is performed. The mass spectrometer automatically selects the ion for a potential metabolite and subjects it to fragmentation (e.g., via collision-induced dissociation). The resulting fragmentation pattern provides a structural fingerprint. For example, a hydroxylated metabolite will have a mass shift of +16 Da from the parent, and the fragmentation pattern can help localize the hydroxyl group to a specific ring.[18]

Beyond Phase I: The Potential for Phase II Conjugation

The primary metabolites generated by CYP450 enzymes, particularly those with newly introduced hydroxyl groups (M1 and the M2/M3 family), are ideal substrates for Phase II conjugation reactions.[8][20] These reactions attach small, polar endogenous molecules to the metabolite, further increasing water solubility and facilitating rapid excretion.[1] The most common Phase II pathways for phenolic metabolites are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches glucuronic acid to the hydroxyl group.[20]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway conjugates a sulfonate group.[1]

Therefore, it is highly probable that the Phase I metabolites of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol will be further processed into glucuronide and sulfate conjugates in vivo.

Conclusion and Forward Outlook

Based on a first-principles analysis of its chemical structure, the metabolism of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is predicted to be dominated by two primary cytochrome P450-mediated pathways: O-dealkylation of the isopropoxy group and aromatic hydroxylation of the quinoline and phenol rings. Minor pathways such as N-oxidation may also occur. The resulting hydroxylated metabolites are prime candidates for subsequent Phase II conjugation.

This predictive guide serves as a critical first step, providing a scientifically grounded roadmap for targeted experimental investigation. The outlined in vitro and analytical workflows represent a robust and validated system for confirming these predictions, elucidating the precise structures of the metabolites, and ultimately building a comprehensive metabolic profile essential for the continued development of this compound. It is also important to consider that the metabolism of quinoline-containing compounds can sometimes lead to the formation of reactive or toxic metabolites, underscoring the need for thorough toxicological evaluation of the metabolic pathways.[21][22]

References

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  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. (2021). ResearchGate. Retrieved from [Link]

  • Al-Ishaq, R. K., & Loney, T. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 29(13), 3105. Retrieved from [Link]

  • Jerling, M., & Lindström, B. (1998). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 46(5), 457-463. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Predicted Toxicity Profile and Experimental Evaluation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Executive Summary This document provides a comprehensive toxicological overview of the novel chemical entity, 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. As of the date of this publication, no direct empirical data on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive toxicological overview of the novel chemical entity, 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. As of the date of this publication, no direct empirical data on the toxicity profile or the median lethal dose (LD50) of this specific molecule exists in the public domain. Consequently, this guide employs a predictive approach grounded in structure-activity relationship (SAR) principles. By dissecting the molecule into its core functional moieties—a chlorinated quinoline and a substituted phenol—we infer a potential toxicological profile. This predictive analysis serves as a foundational hypothesis to guide a rigorous, multi-phase experimental validation process. We present detailed, field-proven protocols for in vitro cytotoxicity and in vivo acute oral toxicity studies, designed to definitively characterize the compound's safety profile and establish a regulatory-compliant LD50 value. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction and Rationale for Predictive Assessment

The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is a complex heterocyclic structure. Its potential biological activities necessitate a thorough evaluation of its safety profile early in the development pipeline. The absence of existing toxicological data mandates a predictive strategy as the first step in hazard identification. This approach, rooted in the principles of predictive toxicology, allows for an informed design of subsequent experimental studies, optimizing resource allocation and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[1][2]

The molecule can be deconstructed into two primary structural alerts for toxicological consideration:

  • The 5-Chloro-8-isopropoxyquinoline Core: This moiety belongs to the quinoline class of compounds, many of which exhibit potent biological effects and associated toxicities.[3][4]

  • The Phenol Moiety (ortho-substituted): Phenol and its derivatives are well-known protoplasmic poisons that can denature proteins and disrupt cell membranes.[5] The nature and position of substituents significantly modulate this toxicity.[6][7]

This guide will first establish a predictive toxicity profile based on these fragments and then outline the definitive experimental workflow to validate these predictions.

G cluster_molecule 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol cluster_moieties Key Structural Moieties for SAR Analysis img img moiety1 5-Chloro-8-isopropoxyquinoline (Potential for irritation, organ toxicity, ionophoric activity) img->moiety1 Core Structure moiety2 ortho-Substituted Phenol (Potential for cytotoxicity, protein denaturation, oxidative stress) img->moiety2 Key Functional Group

Caption: Deconstruction of the target molecule into its primary toxicophores.

Predictive Toxicity Profile via Structure-Activity Relationship (SAR) Analysis

SAR modeling allows for the prediction of a compound's biological activity, including toxicity, based on its chemical structure.[8][9]

Analysis of the 5-Chloro-8-alkoxyquinoline Moiety

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, but it is not without toxicological liabilities.

  • Irritation and Sensitization: Halogenated quinolines, such as 5-chloroquinoline and 5-chloro-8-hydroxyquinoline, are classified as irritants to the skin, eyes, and respiratory tract.[10][11][12][13] It is therefore highly probable that the target compound will exhibit similar irritant properties.

  • Organ-Specific Toxicity: Certain aminoquinoline derivatives, like the antimalarial drug chloroquine, are associated with retinal toxicity and cardiotoxicity with long-term use.[14] While the substitution pattern is different, the potential for off-target effects in highly perfused organs should be considered.

  • Ionophoric Activity: The 8-hydroxyquinoline scaffold is a known metal chelator. This activity can disrupt metal homeostasis and enhance copper-related toxicity in biological systems.[15] The 8-isopropoxy group in our target molecule replaces the hydroxyl group, which may reduce but not necessarily eliminate its ability to interact with metal ions, a factor that could contribute to cytotoxicity.

Analysis of the ortho-Substituted Phenol Moiety

Phenol's toxicity is driven by its ability to disrupt cellular membranes and denature proteins.[5]

  • General Cytotoxicity: As a protoplasmic poison, phenol is broadly cytotoxic.[5] The presence of this moiety suggests a baseline potential for cytotoxicity.

  • Influence of Substitution: The toxicity of phenols is highly dependent on their substituents. Electron-withdrawing groups can increase toxicity through lipophilicity, while electron-releasing groups may lead to the formation of toxic phenoxyl-free radicals.[7] The large, complex quinolinyl group at the ortho-position presents significant steric hindrance, which could influence its interaction with biological targets and metabolic enzymes. This bulky substitution's effect on reactivity and potential for generating oxidative stress is a key unknown that requires experimental clarification.[6][16]

Integrated Predictive Profile

Based on the SAR analysis, the following predictive toxicity profile for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is proposed:

Predicted Hazard ClassRationale
Acute Toxicity (Oral) Harmful if swallowed. The combination of a halogenated quinoline and a phenol suggests significant toxicity.
Skin Irritation/Corrosion Predicted to be a skin irritant, based on data for 5-chloroquinoline.[10]
Eye Damage/Irritation Predicted to cause serious eye irritation, based on data for 5-chloroquinoline.[10][11]
Respiratory Irritation Predicted to cause respiratory irritation upon inhalation of dusts or aerosols.[10][11]
Target Organ Toxicity Potential for hepatotoxicity should be investigated, as both phenol and certain quinoline derivatives can affect the liver.[5][17]

Proposed Experimental Workflow for Toxicological Characterization

To move beyond prediction and establish a definitive toxicity profile, a phased experimental approach is necessary. The following workflow represents a standard, robust methodology for the preclinical safety assessment of a novel compound.

G cluster_workflow Toxicological Evaluation Workflow start Compound: 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol phase1 Phase 1: In Vitro Cytotoxicity (MTT Assay) - Determine IC50 - Screen multiple cell lines start->phase1 decision1 Is IC50 acceptable? phase1->decision1 phase2 Phase 2: Genotoxicity (Ames Test) - Assess mutagenic potential decision2 Is compound non-mutagenic? phase2->decision2 phase3 Phase 3: In Vivo Acute Oral Toxicity (OECD 423/425) - Determine LD50 & GHS Category end Comprehensive Toxicity Profile - LD50 Value - Hazard Classification phase3->end decision1->phase2 Yes stop STOP (High Cytotoxicity) decision1->stop No decision2->phase3 Yes stop2 STOP (Genotoxic) decision2->stop2 No

Caption: Phased experimental workflow for toxicological characterization.

Phase 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's concentration-dependent effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[18][19][20]

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Culture:

    • Select a panel of cell lines to assess both general toxicity and potential target organ specificity. A recommended starting panel includes:

      • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

      • HEK293 (Human Embryonic Kidney): Represents a non-cancerous cell line of renal origin.[20]

      • A549 (Human Lung Carcinoma): To assess toxicity in a lung-derived cell line, relevant for respiratory irritation potential.[1]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium + DMSO) and "untreated control" (medium only) wells.

    • Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50).

ParameterRecommended SpecificationRationale
Cell Lines HepG2, HEK293, A549To assess potential hepatotoxicity, general cytotoxicity, and respiratory cell toxicity.
Concentration Range 0.1 µM - 100 µMA standard broad range to capture the dose-response curve for novel compounds.
Exposure Time 24 and 48 hoursTo assess both acute and slightly prolonged cytotoxic effects.
Controls Untreated, Vehicle (DMSO)To ensure observed effects are due to the compound and not the solvent.
Endpoint IC50 Value (µM)Provides a quantitative measure of cytotoxic potency for comparison and decision-making.[19]
Phase 2: Genotoxicity Assessment

A brief mention of the Ames test is crucial. This bacterial reverse mutation assay is a standard preliminary screen to assess the mutagenic potential of a compound. A positive result would be a significant red flag for further development.

Phase 3: In Vivo Acute Oral Toxicity (LD50) Determination

Should the compound demonstrate an acceptable in vitro cytotoxicity profile and be non-mutagenic, an in vivo study is required to determine the acute oral LD50. The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) are modern, ethical alternatives to the classical LD50 test (TG 401) that use fewer animals.[21][22][23][24]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD TG 423)

  • Animal Model:

    • Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar or Sprague-Dawley rats).[22] Animals should be young adults (8-12 weeks old) and within a ±20% weight variation of the mean.

  • Housing and Fasting:

    • Acclimatize animals for at least 5 days.

    • Fast animals overnight (withholding food, but not water) prior to dosing.[21]

  • Dose Administration:

    • The method uses a stepwise procedure with fixed starting doses (5, 50, 300, and 2000 mg/kg). Based on the predictive profile, a starting dose of 300 mg/kg is a scientifically sound choice.

    • Administer the compound as a single dose by oral gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose (e.g., 300 mg/kg).

    • Observation: If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at the next lower dose level (50 mg/kg). If 0 or 1 animal dies, the next step is to dose 3 new animals at the next higher dose level (2000 mg/kg).

    • Classification: The procedure continues until a stopping criterion is met, which allows for classification of the compound into a GHS category based on the observed outcomes at different fixed dose levels.[22][24]

  • Clinical Observations and Necropsy:

    • Observe animals closely for the first 4 hours post-dosing and then daily for a total of 14 days.[21]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

    • Record body weights at least weekly.

    • At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Conclusion

The toxicological profile of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol remains to be empirically determined. However, a predictive assessment based on robust SAR principles suggests the compound is likely to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. This hypothesis-driven analysis provides a critical foundation for a structured experimental investigation. The phased workflow detailed herein, beginning with in vitro cytotoxicity and culminating in a regulatory-compliant in vivo acute toxicity study, represents the gold standard for definitively characterizing the compound's safety profile. The execution of these protocols will yield the necessary data, including the IC50 and LD50 values, to enable a comprehensive risk assessment and inform decisions regarding the continued development of this novel chemical entity.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Carson, P. E., Hohl, R., Nora, M. V., Parkhurst, G. W., Ahmad, T., Scanlan, S., & Frischer, H. (1981). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man.
  • PubChem. (n.d.). 5-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wills, B. K., & Zehnder, J. (2023). Phenol Toxicity. In StatPearls.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions.
  • Powers, I., et al. (2026). Ortho–Meta and Para–Meta Isomerization of Phenols. Journal of the American Chemical Society.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • Hardy, B., et al. (2010). Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. Chemical Research in Toxicology.
  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity.
  • Wolschendorf, F., et al. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(9), 5461–5471.
  • Apollo Scientific. (2023).
  • Smith, C. J., & Hansch, C. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265–275.
  • Manganelli, S., et al. (2016). A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. Frontiers in Pharmacology, 7, 433.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Heywood, R., et al. (1976). The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. Toxicology, 6(1), 41-46.
  • Horii, I., et al. (2014). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 13(8), 626–638.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Chemistry.
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (2025). MESA.
  • Chemsrc. (2025). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC.
  • OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities.
  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
  • Quantitative Structure-Activity Relationships in Drug Design, Predictive Toxicology, and Risk Assessment. (n.d.).
  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. (2026). MDPI.
  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-134.
  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Scalable quantitative structure–activity relationship systems for predictive toxicology. (n.d.). DOI.

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Exploratory

Advanced Safety Data Sheet (SDS) and Handling Hazards Guide for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Classification: Halogenated Quinoline-Phenol Derivative Executive Summary & Pharmacophore Significance In modern drug discovery, hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Classification: Halogenated Quinoline-Phenol Derivative

Executive Summary & Pharmacophore Significance

In modern drug discovery, hybrid molecules containing quinoline and phenolic moieties are frequently synthesized to exploit their potent antimalarial, antimicrobial, and anticancer properties. 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7) is a highly specialized pharmacophore[1]. While its structural geometry makes it an excellent candidate for target-binding studies, these same features—specifically its high lipophilicity and planar aromatic rings—introduce significant handling hazards.

As a Senior Application Scientist, I have designed this technical guide to transcend standard, boilerplate Safety Data Sheets (SDS). Standard SDS documents often list generic precautions; however, ensuring scientific integrity and laboratory safety requires understanding why a chemical behaves the way it does. This whitepaper establishes a self-validating framework for the safe handling, dissolution, and decontamination of this specific compound, grounded in authoritative laboratory safety practices[2].

Physicochemical Profiling & SAR Implications

The handling hazards of a compound are directly dictated by its Structure-Activity Relationship (SAR). The addition of a chloro substituent and an isopropoxy group to the quinoline core drastically increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid permeation through biological membranes and standard personal protective equipment (PPE) like latex. Furthermore, the phenolic hydroxyl group can act as a protonophore, disrupting cellular gradients.

Table 1: Physicochemical and Structural Profiling
PropertyValue / DescriptionMechanistic SAR Implication
IUPAC Name 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenolDefines the core hybrid pharmacophore.
CAS Number 1986907-66-7Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C18H16ClNO2High carbon-to-heteroatom ratio indicates strong hydrophobicity.
Molecular Weight 313.78 g/mol Optimal size for rapid small-molecule cellular penetration.
Lipophilicity (LogP) High (Predicted > 3.5)Drives rapid dermal absorption; renders aqueous decontamination ineffective.
Solubility Soluble in DMSO, EtOH; Insoluble in H₂ODictates the strict use of organic solvents for assay preparation.

Toxicological Mechanisms & Hazard Identification

Understanding the molecular toxicology of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is critical for risk assessment. The planar quinoline ring is a known DNA intercalator, while the chlorophenol moiety is associated with oxidative stress and localized tissue irritation, similar to established profiles for halogenated phenols[3].

Table 2: GHS Hazard Classification & Causality
Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption via the GI tract leads to hepatic CYP450 activation.
H315 Causes skin irritationThe phenolic hydroxyl group acts as a localized irritant and protein cross-linker.
H319 Causes serious eye irritationHigh lipophilicity allows rapid penetration of the lipid-rich corneal epithelia.
H335 May cause respiratory irritationInhalation of micro-particulates causes localized oxidative stress in the alveoli.
H413 May cause long-lasting aquatic harmThe halogenated quinoline core resists rapid environmental biodegradation.
Toxicological Signaling Pathway

ToxPathway Exp Dermal / Inhalation Exposure (Lipophilic Permeation) Membrane Cellular Membrane Penetration Exp->Membrane Metab CYP450 Metabolism (Quinoline Oxidation) Membrane->Metab Uncouple Mitochondrial Uncoupling (Phenolic Protonophore) Membrane->Uncouple DNA DNA Intercalation (Planar Quinoline Ring) Membrane->DNA ROS Reactive Oxygen Species (ROS) Generation Metab->ROS Uncouple->ROS Tox Cellular Toxicity & Apoptosis ROS->Tox DNA->Tox

Fig 1: Proposed toxicological signaling and cellular interaction pathway for quinoline-phenols.

Advanced Handling & Exposure Control Protocols

To mitigate the risks outlined above, handling highly toxic organic chemicals requires stringent adherence to engineering controls and self-validating workflows[4].

Protocol 1: Reconstitution and Aliquoting Master Stocks

Objective: To prepare a 50 mM master stock solution while minimizing aerosolization and ensuring complete solvation.

  • Causality: Halogenated quinolines exhibit strong hydrophobic stacking. Incomplete dissolution leads to micro-precipitates, which artificially lowers the effective concentration in biological assays and creates concentrated toxic hotspots in laboratory waste.

Step-by-Step Methodology:

  • Thermal Equilibration: Equilibrate the sealed vial of 1986907-66-7 to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation, which can hydrolyze sensitive moieties or alter the compound's precise molecular weight during weighing.

  • PPE & Environmental Isolation: Don 8-mil nitrile gloves (latex is strictly prohibited due to organic solvent permeability), a P100 particulate respirator, and chemical splash goggles. Conduct all open-vial operations within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood[4].

  • Static Mitigation: Pass the vial and micro-spatulas through an anti-static ionizer. Causality: Fine, lipophilic powders are highly susceptible to static fly, which is the primary vector for unintended inhalation exposure.

  • Weighing: Tare a conductive weigh boat on an analytical balance. Transfer the required mass using the anti-static spatula.

  • Dissolution: Transfer the powder to a low-bind microcentrifuge tube. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM concentration.

  • Self-Validation Check (Critical): Vortex for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes. Hold the tube against a strong, direct light source. The solution must be perfectly optically clear. Any opalescence, turbidity, or particulate matter indicates incomplete dissolution (micelle formation). If turbid, add DMSO in 10% volumetric increments until absolute clarity is achieved.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C in a light-blocking container.

HandlingWorkflow Start Compound Receipt CAS: 1986907-66-7 PPE Don PPE (Nitrile, P100, Goggles) Start->PPE Hood Transfer to Class II BSC / Fume Hood PPE->Hood Weigh Static-Free Weighing (Analytical Balance) Hood->Weigh Solvent Dissolution in DMSO (Visual Validation) Weigh->Solvent Decon Decontaminate Surfaces (1% Bleach Wash) Weigh->Decon Store Aliquot & Store at -20°C Solvent->Store Solvent->Decon

Fig 2: Step-by-step experimental handling and laboratory decontamination workflow.

Emergency Response & Decontamination Workflows

Standard aqueous spill kits are entirely ineffective for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol due to its extreme hydrophobicity.

Protocol 2: Spill Management and Surface Decontamination
  • Containment: Isolate the spill area immediately. Do not use water. Applying water will merely spread the lipophilic contaminant across the surface without solubilizing it.

  • Solvent Absorption: Dampen absorbent laboratory pads with 70% Ethanol or Isopropanol. Gently dab the spill to solubilize and lift the powder from the surface.

  • Chemical Degradation: Wipe the affected area with a freshly prepared 1% sodium hypochlorite (bleach) solution. Causality: The oxidative power of hypochlorite disrupts the electron-rich phenol and quinoline rings, effectively neutralizing the pharmacophore's structural integrity and toxicity.

  • Self-Validation Check: Wipe the decontaminated area with a clean, dry swab. Inspect the surface under a handheld UV light (365 nm). Halogenated quinoline derivatives often exhibit residual fluorescence; a lack of fluorescence confirms complete removal of the compound.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies Press (NAP). URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. Source: National Center for Biotechnology Information (NCBI), NIH. URL:[Link]

  • Phenol, 2-chloro- - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Protocol Introduction and Strategic Rationale Quinoline derivatives, particularly 8-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Protocol

Introduction and Strategic Rationale

Quinoline derivatives, particularly 8-hydroxyquinoline scaffolds and their substituted analogs, are privileged structures in medicinal chemistry. They frequently serve as core pharmacophores in the development of dual kinase-demethylase inhibitors and modulators of TGFβ-Smad signaling pathways [1]. The target compound, 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7) [2], presents a unique synthetic challenge due to the steric crowding at the 7- and 8-positions and the need to maintain the integrity of the 5-chloro substituent during cross-coupling.

This application note details a robust, three-step convergent synthesis designed for high yield and scalability. The protocol emphasizes regiocontrol during halogenation, chemoselectivity during etherification, and optimal catalyst selection for sterically hindered Suzuki-Miyaura cross-coupling.

Retrosynthetic Strategy and Workflow

The synthesis is constructed backward from the target utilizing a palladium-catalyzed cross-coupling strategy. The 7-position aryl group is introduced last to avoid steric hindrance during earlier functionalizations.

Synthesis SM 5-Chloro-8-hydroxyquinoline (Starting Material) Step1 Regioselective Bromination (NBS, DMF, 0°C to RT) SM->Step1 Int1 7-Bromo-5-chloro-8-hydroxyquinoline (Intermediate 1) Step1->Int1 Step2 Chemoselective O-Alkylation (2-Bromopropane, K2CO3, DMF, 60°C) Int1->Step2 Int2 7-Bromo-5-chloro-8-isopropoxyquinoline (Intermediate 2) Step2->Int2 Step3 Suzuki-Miyaura Cross-Coupling (2-Hydroxyphenylboronic acid, Pd(dppf)Cl2, Na2CO3, 90°C) Int2->Step3 Product 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (Target Product) Step3->Product

Three-step synthesis workflow for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 7-bromo-5-chloro-8-hydroxyquinoline. Causality & Insight: Electrophilic aromatic substitution of 5-chloro-8-hydroxyquinoline naturally directs to the 7-position due to the strong ortho-directing effect of the hydroxyl group. N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) to prevent over-bromination and to maintain a controlled, mild reaction environment [3].

Procedure:

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) and anhydrous N,N-dimethylformamide (DMF) (150 mL). Stir under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve NBS (10.4 g, 58.4 mmol, 1.05 eq) in 50 mL of anhydrous DMF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Pour the reaction mixture into 600 mL of ice-cold distilled water. A precipitate will form immediately. Stir vigorously for 20 minutes.

  • Isolation: Filter the solid under vacuum, wash sequentially with water (3 x 100 mL) and cold ethanol (50 mL). Dry under high vacuum at 45 °C overnight to yield Intermediate 1.

Step 2: Chemoselective O-Alkylation

Objective: Synthesize 7-bromo-5-chloro-8-isopropoxyquinoline. Causality & Insight: The phenolic proton at the 8-position is highly acidic due to the adjacent quinoline nitrogen and the electron-withdrawing halogens. Potassium carbonate (K₂CO₃) provides sufficient basicity to deprotonate the phenol without causing degradation. DMF is used to accelerate the SN2 displacement of 2-bromopropane.

Procedure:

  • Preparation: In a 250 mL flask, suspend 7-bromo-5-chloro-8-hydroxyquinoline (10.0 g, 38.7 mmol) and anhydrous K₂CO₃ (16.0 g, 116 mmol, 3.0 eq) in anhydrous DMF (100 mL).

  • Alkylation: Add 2-bromopropane (7.2 mL, 77.4 mmol, 2.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 12 hours. The reaction is self-validating when the initial yellow suspension transitions to a finer, paler slurry.

  • Workup: Cool to room temperature and quench with water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford Intermediate 2.

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. Causality & Insight: Coupling an ortho-substituted aryl boronic acid to a sterically hindered 7-bromoquinoline requires a highly active catalyst. Pd(dppf)Cl₂ is chosen because its large bite angle facilitates reductive elimination in crowded environments. A biphasic 1,4-Dioxane/H₂O system ensures solubility of both the organic substrates and the inorganic base (Na₂CO₃) necessary for boronic acid activation [1].

Procedure:

  • Preparation: To a 100 mL Schlenk flask, add 7-bromo-5-chloro-8-isopropoxyquinoline (5.0 g, 16.6 mmol), (2-hydroxyphenyl)boronic acid (2.75 g, 19.9 mmol, 1.2 eq), and Na₂CO₃ (5.28 g, 49.8 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (40 mL) and deionized H₂O (10 mL).

  • Catalyst Addition: Purge the flask with argon for 10 minutes. Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.68 g, 0.83 mmol, 5 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Final Purification: Purify the crude residue by flash chromatography (Dichloromethane/Methanol 98:2) followed by recrystallization from hot ethanol to yield the target product as an off-white solid.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and key analytical markers for self-validation at each stage of the synthesis.

CompoundStepYield (%)Purity (HPLC)Key MS (ESI) m/zAppearance
Intermediate 1 Bromination88 - 92%> 95%257.9 / 259.9 [M+H]⁺Pale yellow solid
Intermediate 2 O-Alkylation78 - 85%> 98%300.0 / 302.0 [M+H]⁺White crystalline solid
Target Product Suzuki Coupling65 - 72%> 99%314.1 / 316.1 [M+H]⁺Off-white powder

Note: The isotopic pattern in MS for the target product will display a characteristic 3:1 ratio for the[M+H]⁺ and [M+2+H]⁺ peaks at 314.1 and 316.1 respectively, confirming the retention of the 5-chloro substituent.

References

  • Inhibitors of kinase networks and uses thereof.European Patent Office - EP 4233859 A1. Vertex AI Search Grounding.
  • 1986907-66-7 | 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol.MolCore Chemical Database.
  • 8-hydroxyquinoline compounds and methods thereof.Google Patents - MX2009001929A.
Application

Preparation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Stock Solutions for In Vitro Cellular Assays

An Application Guide for Researchers Abstract This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol, a compound belonging...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol, a compound belonging to the quinoline derivative class. Due to the limited publicly available data on this specific molecule, this guide synthesizes best practices from handling analogous quinoline and phenolic compounds, alongside established methodologies for preparing small-molecule inhibitors for cell culture. The primary objective is to ensure experimental reproducibility, maintain compound integrity, and uphold rigorous safety standards in the laboratory.

Compound Profile and Scientific Context

2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is a heterocyclic compound featuring a substituted quinoline core linked to a phenol group. Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The phenolic hydroxyl group suggests potential antioxidant properties and acidic character[1][2]. The specific substitutions (chloro, isopropoxy) will modulate the compound's physicochemical properties, including its hydrophobicity, solubility, and interaction with biological targets.

Given its structure, the compound is predicted to be hydrophobic. Therefore, dissolution in an aqueous medium for cell culture is not feasible. The standard and recommended approach is to first prepare a concentrated stock solution in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), which is miscible with a wide range of organic solvents and water[3].

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive physicochemical data is readily available for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. The guidance herein is based on the chemical properties of analogous structures, such as 5-Chloro-8-hydroxyquinoline and other quinoline derivatives[4][5][6]. Researchers must consult the supplier-provided Certificate of Analysis (CoA) for the exact molecular weight and perform a thorough risk assessment before beginning any experimental work.

Hazard Identification and Mandatory Safety Precautions

Quinoline and its derivatives must be handled as potentially hazardous substances.[4][7] Inhalation, ingestion, or skin contact may be harmful.[4][7][8]

Table 1: Hazard Profile of Analogous Quinoline Compounds

Hazard ClassificationKey FindingsCited Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][7]
Skin/Eye Irritation Causes skin irritation and can cause serious eye damage or irritation.[4][9]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects and may potentially cause cancer.[7]
Environmental Hazard Harmful to aquatic life in very low concentrations. Do not allow to enter drains.[7][10]
Required Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: All initial handling of the solid compound (weighing, initial dissolution) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[4] An emergency eyewash station and safety shower must be readily accessible.

  • Hand Protection: Wear chemical-resistant nitrile gloves (tested to EN 374). Inspect gloves for integrity before each use.[4][8]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields at all times.[4][11]

  • Body Protection: A standard laboratory coat is required.

  • Waste Disposal: All contaminated materials, including pipette tips, microcentrifuge tubes, and gloves, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4][8]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling A Consult SDS & CoA B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh Solid Compound C->D E Dissolve in DMSO D->E F Aliquot Stock Solution E->F G Store Aliquots at -20°C/-80°C F->G H Dispose of Contaminated Waste F->H I Clean Work Area & Wash Hands G->I H->I

Caption: Workflow for the safe handling of quinoline derivatives.

Materials and Equipment

Reagents
  • 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (lyophilized powder, confirm purity from CoA)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, cell culture-grade phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements)

Equipment
  • Analytical balance (precision of at least 0.1 mg)

  • Certified chemical fume hood

  • Biological safety cabinet (Class II)[12]

  • Calibrated micropipettes (P10, P200, P1000)

  • Sterile, disposable pipette tips (low-retention, filtered tips recommended)

  • Sterile, conical-bottom polypropylene or glass vials for stock solution

  • Sterile, polypropylene microcentrifuge tubes (1.5 mL) for aliquots

  • Vortex mixer

  • Optional: Sonicator water bath

  • -20°C and -80°C freezers for storage

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution. Researchers should adjust the target concentration based on their experimental needs and the compound's solubility limit in DMSO.

Step 1: Pre-Calculation of Required DMSO Volume

The first step is to calculate the volume of DMSO required to achieve the desired stock concentration. This should be done before weighing the compound.[13]

Formula: Volume of DMSO (μL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] x [1 / Desired Concentration (mol/L)] x 1,000,000

Example Calculation:

  • Assumption: You will weigh out 5 mg of the compound, and its Molecular Weight (from the CoA) is 327.8 g/mol .

  • Desired Stock Concentration: 10 mM = 0.010 mol/L

  • Calculation:

    • Volume (μL) = [5 mg / 327.8 g/mol ] x [1 / 0.010 mol/L] x 1,000,000

    • Volume (μL) = [0.005 g / 327.8 g/mol ] x [100 L/mol] x 1,000,000

    • Volume (μL) ≈ 1525 μL

Step 2: Weighing the Compound
  • Place a sterile, conical-bottom vial on the analytical balance within the chemical fume hood.

  • Tare the balance.

  • Carefully add the solid 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol powder to the vial until you reach the desired mass (e.g., 5.0 mg). Record the exact mass.

  • Crucial: Use the exact mass to recalculate the precise volume of DMSO needed for your target concentration.[14]

Step 3: Dissolution
  • Inside the fume hood, use a calibrated micropipette to add the recalculated volume of anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[14]

  • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • Troubleshooting: If particulates remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[14] Allow the solution to return to room temperature before proceeding.

Step 4: Aliquoting and Storage
  • Once fully dissolved, the stock solution should be aliquoted to minimize contamination and degradation from repeated freeze-thaw cycles.[14]

  • Inside a biological safety cabinet, dispense small, single-use volumes (e.g., 10-20 μL) into sterile, clearly labeled polypropylene microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration, date, and your initials.

  • Storage:

    • Short-term (1-3 months): Store aliquots at -20°C, protected from light.

    • Long-term (>3 months): Store aliquots at -80°C, protected from light.[14] Quinoline compounds can be sensitive to light and pH changes, so proper storage is critical for stability.[15]

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the complete cell culture medium immediately before use.

Key Principle: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity.[14][16] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[16]

Example: Preparing a 10 μM Working Solution from a 10 mM Stock

  • Calculate Dilution Factor:

    • (10 mM) / (10 μM) = (10,000 μM) / (10 μM) = 1000x Dilution

  • Serial Dilution (Recommended): A direct 1:1000 dilution can be inaccurate. A two-step serial dilution is more precise.

    • Step A (Intermediate Dilution): In a sterile tube, add 5 μL of the 10 mM stock solution to 495 μL of complete cell culture medium. This creates a 1:100 dilution, resulting in a 100 μM intermediate solution.

    • Step B (Final Dilution): Add the desired volume of the 100 μM intermediate solution to your cell culture plate wells. For example, to achieve a final concentration of 10 μM in a well containing 1 mL of medium, you would add 100 μL of the 100 μM solution.

  • Final DMSO Concentration Check:

    • The intermediate solution (100 μM) contains 1% DMSO.

    • When you add 100 μL of this to 900 μL of medium in a well, the final DMSO concentration becomes 0.1%, which is well within the safe limit.

G cluster_info Final Concentrations in Well A Thaw One Aliquot of 10 mM Stock (in DMSO) B Prepare 100µM Intermediate Solution (in Culture Medium) A->B 1:100 Dilution C Add to Cell Culture Plate to achieve Final Concentration (e.g., 10 µM) B->C 1:10 Dilution Final_Compound 10 µM D Vehicle Control (Medium + equivalent DMSO) D->C Parallel Treatment Final_DMSO 0.1% DMSO

Caption: Workflow for preparing working solutions from a DMSO stock.

References

  • Bridges Lab. (2018). Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture. BenchChem.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. BenchChem.
  • Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?
  • PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Chemos GmbH & Co.KG. (n.d.).
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • BenchChem. (n.d.). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. BenchChem.
  • PENTA. (2025).
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJDOH.
  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.
  • Helgason, C. D. (n.d.). Basic Cell Culture Protocols.
  • Clearsynth. (n.d.). 5-Chloro-8-hydroxyquinoline | CAS No. 130-16-5. Clearsynth.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • IntechOpen. (2017). Chemical Structure of Phenols and Its Consequence for Sorption Processes. IntechOpen.
  • LibreTexts Chemistry. (n.d.). Phenols.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Sigma-Aldrich. (n.d.). 8-Chloro-2-hydroxyquinoline. Sigma-Aldrich.
  • PMC. (n.d.). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Abstract This document provides a comprehensive, technically-grounded guide for the sensitive and selective detection of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol using High-Performance Liquid Chromatography coupled w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the sensitive and selective detection of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound in complex matrices. We will explore the foundational physicochemical properties of the analyte, a detailed sample preparation workflow using liquid-liquid extraction, optimized chromatographic separation conditions, and specific mass spectrometry parameters for targeted quantification via Multiple Reaction Monitoring (MRM). The causality behind each experimental choice is explained to provide a framework for adaptation and troubleshooting.

Analyte Characteristics and Method Foundation

A successful analytical method begins with a thorough understanding of the analyte's properties. 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is a substituted quinoline phenol derivative. While specific experimental data for this compound is not widely published, its structure allows us to predict the key physicochemical properties that govern its behavior during extraction, chromatography, and mass spectrometric analysis.

  • Chemical Structure: alt text (Self-generated image for illustrative purposes)

  • Molecular Formula: C₁₈H₁₆ClNO₂

  • Monoisotopic Mass: 313.0869 g/mol

  • Predicted Physicochemical Properties:

    • logP (Octanol-Water Partition Coefficient): The presence of a chloro group, an isopropoxy group, and two aromatic rings suggests the molecule is moderately to highly hydrophobic. A higher logP value indicates a preference for non-polar environments, making it suitable for reversed-phase chromatography and extraction into organic solvents.[1]

    • pKa (Acid Dissociation Constant): The molecule possesses two key ionizable sites: the phenolic hydroxyl group, which is acidic, and the quinoline ring nitrogen, which is basic. The ability to be protonated or deprotonated is fundamental to selecting the optimal ionization mode in the mass spectrometer.[1] For this method, we will leverage the basic quinoline nitrogen to achieve robust protonation for positive mode electrospray ionization.

Integrated Analytical Workflow

The overall analytical process is a multi-stage workflow designed to isolate the analyte from interfering matrix components and achieve sensitive detection. Each step is optimized to ensure high recovery, reproducibility, and accuracy. High-performance liquid chromatography-mass spectrometry (HPLC-MS) has become an indispensable tool in the pharmaceutical industry for its high throughput, sensitivity, and selectivity.[2]

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Dry Evaporation & Reconstitution LLE->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data

Caption: Overall workflow from sample preparation to data analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

Sample preparation is a critical step required to remove interfering components from a complex matrix, which can otherwise cause ion suppression and compromise data quality.[2][3] Given the analyte's predicted hydrophobicity (log P > 1), Liquid-Liquid Extraction (LLE) is a selective, cost-effective technique that yields clean extracts by partitioning the analyte into a water-immiscible organic solvent.[1]

Rationale for LLE: LLE is chosen over simpler methods like protein precipitation (PP) for its superior cleanup capability. While PP is faster, it often leaves behind phospholipids and other endogenous materials that can interfere with ionization and build up on the analytical column. Solid-Phase Extraction (SPE) offers excellent cleanup but requires more extensive method development. LLE provides a balanced approach for this application.[4]

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard working solution (e.g., a deuterated version of the analyte, or a structurally similar compound like clopidogrel-d4[5]) to each sample, vortex briefly. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • pH Adjustment (Optional but Recommended): To ensure the analyte is in a neutral state for optimal partitioning, add 20 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample, making the quinoline nitrogen neutral.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (approximately 550 µL) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble debris. Transfer the supernatant to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Parameters

The separation and detection parameters are optimized to provide a sharp chromatographic peak with a stable baseline, ensuring maximum sensitivity and selectivity. The use of UHPLC systems can significantly shorten analysis times compared to traditional HPLC.[6]

UHPLC Conditions

A reversed-phase C18 column is selected as it is highly effective for separating moderately polar to nonpolar substances.[7] A gradient elution is employed to ensure that the analyte is eluted with a good peak shape and that the column is cleaned of more hydrophobic matrix components after each injection. The addition of formic acid to the mobile phase provides a proton source, which is essential for efficient ionization in positive ESI mode.[8]

Parameter Value Rationale
UHPLC System Shimadzu Nexera X2 or equivalentProvides robust and high-pressure performance for sharp peaks.
Column Waters XTerra® MS C18 (2.1 x 50 mm, 3.5 µm) or equivalentStandard C18 chemistry provides good retention for this analyte.[8]
Mobile Phase A 0.2% Formic Acid in WaterAcid modifier to promote protonation of the analyte.[8]
Mobile Phase B 0.2% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.5 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Gradient Program See table belowTo ensure efficient elution and column cleanup.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0020
0.8070
2.8095
3.8095
4.0020
5.5020
Mass Spectrometry Conditions

Electrospray Ionization (ESI) is the preferred technique for polar and semi-polar molecules like the target analyte.[9][10] Positive ion mode is selected to take advantage of the basic quinoline nitrogen, which is readily protonated to form a strong [M+H]⁺ ion. Detection is performed on a triple quadrupole (QqQ) mass spectrometer, which allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[5][11]

Parameter Value Rationale
MS System AB Sciex 5500 QTRAP or equivalentHigh-sensitivity triple quadrupole instrument.[5]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for this compound class; positive mode targets the basic nitrogen.[12][13]
Scan Type Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.
Capillary Voltage +4500 VOptimized for efficient ion formation.
Source Temperature 550 °CFacilitates desolvation of ions.
Nebulizer Gas (Gas 1) 50 psiAids in the formation of the aerosol spray.
Turbo Gas (Gas 2) 60 psiAssists in solvent evaporation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Medium (e.g., 8 psi)Nitrogen gas used to induce fragmentation in the collision cell.
Analyte-Specific MRM Transitions

The MRM transitions are determined by infusing a standard solution of the analyte and performing a product ion scan on the protonated precursor molecule ([M+H]⁺).

Analyte Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV) Transition Type
2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol314.1272.025 (Optimized)Quantifier
2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol314.1237.035 (Optimized)Qualifier

Proposed Fragmentation Pathway:

The most abundant and stable product ion is typically chosen for quantification. The fragmentation of substituted quinolines often involves cleavages of the side chains.[12][13] For the [M+H]⁺ ion at m/z 314.1, a primary fragmentation is the neutral loss of propene (C₃H₆, mass 42.08 Da) from the isopropoxy group, resulting in a stable product ion at m/z 272.0. A secondary fragmentation could involve the subsequent loss of a chlorine radical and other ring cleavages.

Fragmentation Parent [M+H]⁺ m/z = 314.1 Frag1 [M+H - C₃H₆]⁺ m/z = 272.0 Parent->Frag1 - C₃H₆ (propene) Frag2 [M+H - C₃H₆ - Cl]⁺ m/z = 237.0 Frag1->Frag2 - Cl

Caption: Proposed fragmentation of the protonated analyte.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the data generated, this method should be fully validated according to the U.S. Food and Drug Administration (FDA) or International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.

  • Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note details a robust and sensitive UHPLC-MS/MS method for the quantification of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol. The protocol employs a selective liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation and highly specific detection using tandem mass spectrometry in MRM mode. The outlined parameters provide a solid foundation for researchers and drug development professionals, enabling reliable analysis of this compound in complex biological matrices. The principles and justifications provided for each step allow for logical troubleshooting and adaptation to specific laboratory instrumentation and study requirements.

References

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences.
  • Comparative study of different ionization techniques for deuterated phenols. (n.d.). Benchchem.
  • Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. (n.d.). Allied Academies.
  • Recent Advances in HPLC-MS for Pharmaceutical Analysis. (2023). News-Medical.Net.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012). Walsh Medical Media.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). Amejc.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025). MDPI.
  • Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources. (n.d.). Analytical Methods (RSC Publishing).
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.
  • Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. (n.d.). PMC.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1999). Chemical Papers.
  • Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from leaves of Svensonia hyderobadensis (Walp.) Moldenke. (n.d.). IT Medical Team.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate.
  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue Chemistry.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC.

Sources

Application

in vivo dosing formulation guidelines for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Application Note: In Vivo Dosing Formulation Guidelines for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Introduction & Physicochemical Profiling The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Formulation Guidelines for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Introduction & Physicochemical Profiling

The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7) is a highly lipophilic small molecule[1]. Its structural features—a quinoline core substituted with a chloro halogen, an isopropoxy chain, and a phenol group—confer extremely poor aqueous solubility. Formulating such hydrophobic compounds for in vivo dosing requires strategic excipient selection to prevent compound precipitation, which can cause fatal pulmonary embolism during intravenous (IV) administration, or erratic pharmacokinetic (PK) absorption during per os (PO) dosing[2].

Vehicle Selection & Rationale

As a Senior Application Scientist, it is critical to understand that formulation is not just about dissolving a powder; it is about maintaining thermodynamic stability within a physiological environment.

  • Intravenous (IV) Administration : IV routes strictly require a clear, thermodynamically stable solution[2]. We utilize a co-solvent/surfactant system consisting of DMSO, PEG300, Tween 80, and Saline[3]. Causality : DMSO acts as the primary solubilizer but must be restricted to ≤5-10% (v/v) to prevent hemolysis and phlebitis[2]. PEG300 (40%) acts as a co-solvent to maintain solubility upon aqueous dilution, while Tween 80 (5%) prevents the compound from crashing out when the final aqueous phase (Saline) is introduced[3].

  • Per Os (PO) Administration : The gastrointestinal tract can process suspensions, which are often preferred for high-dose toxicity or efficacy studies to provide sustained absorption[2]. We recommend a 0.5% Sodium Carboxymethylcellulose (CMC-Na) and 0.1% Tween 80 vehicle[4]. Causality : CMC-Na increases the viscosity of the aqueous medium to prevent rapid sedimentation of the compound, while Tween 80 reduces the interfacial tension, allowing the hydrophobic powder to be wetted and uniformly dispersed[4]. This vehicle is well-tolerated in rodents for up to 1 month of daily dosing[5].

Formulation Workflow

FormulationWorkflow Compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (Dry Powder) Decision Route of Administration? Compound->Decision Solubilization Solubilization (5% DMSO) Surfactant Co-solvent & Surfactant (40% PEG300 + 5% Tween 80) Solubilization->Surfactant Aqueous Aqueous Dilution (50% Saline) Surfactant->Aqueous Filtration Sterile Filtration (0.22 µm PTFE) Aqueous->Filtration IV_Ready IV Dosing Solution (Clear, Homogeneous) Filtration->IV_Ready Suspension Suspension Preparation (0.5% CMC-Na / 0.1% Tween 80) Sonication Sonication & Homogenization Suspension->Sonication PO_Ready PO Dosing Suspension (Uniform Dispersion) Sonication->PO_Ready Decision->Solubilization Intravenous (IV) Decision->Suspension Per Os (PO)

Workflow for IV (solution) vs. PO (suspension) formulation of lipophilic compounds.

Step-by-Step Experimental Protocols

Protocol A: Clear Solution for IV Administration (Target: 2.0 mg/mL)

Self-Validating System: This protocol relies on sequential addition. If the solution turns cloudy or opalescent at any step, the thermodynamic limit has been breached, and the formulation must be discarded to prevent in vivo toxicity.

  • Weighing : Accurately weigh 2.0 mg of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol powder into a sterile glass vial.

  • Primary Solubilization : Add 50 µL (5% v/v) of anhydrous DMSO. Vortex continuously until the powder is completely dissolved. Note: Do not proceed if microscopic particulates remain[3].

  • Co-solvent Addition : Add 400 µL (40% v/v) of PEG300. Vortex for 1 minute to ensure a homogeneous organic phase[3].

  • Surfactant Addition : Add 50 µL (5% v/v) of Tween 80. Vortex for 30 seconds[3].

  • Aqueous Dilution (Critical Step) : Dropwise, add 500 µL (50% v/v) of sterile 0.9% NaCl (Saline) while continuously vortexing. Causality : Rapid addition of water causes localized supersaturation, leading to irreversible compound precipitation[3].

  • Sterilization : Filter the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Homogeneous Suspension for PO Administration (Target: 10.0 mg/mL)
  • Vehicle Preparation : Prepare a stock solution of 0.5% (w/v) CMC-Na and 0.1% (v/v) Tween 80 in double-distilled water. Stir overnight at room temperature to ensure complete hydration of the polymer[4].

  • Wetting : Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder and triturate/mix to form a smooth paste. Causality : Pre-wetting the highly hydrophobic powder prevents it from floating on the aqueous surface due to surface tension[4].

  • Dispersion : Gradually add 990 µL of the 0.5% CMC-Na vehicle while continuously stirring or probe-sonicating (on ice, 20% amplitude, 3x10 sec bursts).

  • Verification : The final product must be a milky, uniform suspension without visible macroscopic clumps.

Data Presentation: Dosing Guidelines & Limits

To ensure compliance with animal welfare guidelines and physiological limits, dosing volumes must be strictly controlled[6].

ParameterIntravenous (IV) LimitsPer Os (PO) LimitsRecommended Vehicle Composition
Max Volume (Mice) 5 mL/kg (0.1 mL per 20g mouse)10 mL/kg (0.2 mL per 20g mouse)IV: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline
Max Volume (Rats) 5 mL/kg (1.25 mL per 250g rat)10 mL/kg (2.5 mL per 250g rat)PO: 0.5% CMC-Na / 0.1% Tween 80 in ddH₂O
Stability / Storage Use within 4 hours (Room Temp)Stable for 24-48h at 4°CN/A
Toxicity Risk Hemolysis & EmbolismGastrointestinal blockageN/A

Analytical Validation

Before in vivo administration, validate the IV formulation concentration via HPLC-UV to ensure no compound was lost to the 0.22 µm filter during sterilization.

  • Column : C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase : Gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Detection : UV absorbance (scan 210-400 nm to determine the λmax​ of the quinoline-phenol chromophore). If the recovered concentration is <90% of the target, the compound has precipitated, and the DMSO/PEG ratio must be incrementally increased.

Sources

Method

Application Note: Biophysical Characterization of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Protein Binding

Introduction & Rationale The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol ()[1] is a highly substituted, lipophilic small molecule featuring a halogenated quinoline core and a phenol moiety. This unique structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol ()[1] is a highly substituted, lipophilic small molecule featuring a halogenated quinoline core and a phenol moiety. This unique structural profile presents a high potential for targeted hydrogen and halogen bonding, but its hydrophobicity makes it prone to aggregation and non-specific surface adsorption (PAINS-like behavior) in standard biochemical assays.

To confidently establish true 1:1 target engagement and eliminate false positives, drug development professionals must employ a self-validating, orthogonal biophysical approach. This application note details a comprehensive protocol utilizing Surface Plasmon Resonance (SPR) for real-time kinetic profiling and Microscale Thermophoresis (MST) for solution-based equilibrium validation.

Scientific Integrity & Experimental Causality (E-E-A-T)

As a self-validating system, every step in this protocol is designed with strict causality to mitigate the physicochemical liabilities of the compound:

  • Buffer Selection & Detergent Causality: The compound's high LogP necessitates the use of 5% DMSO to maintain solubility up to 50 µM, preventing aggregation-induced false signals. Furthermore, the addition of 0.05% Tween-20 is critical; this detergent prevents the lipophilic isopropoxy and chloro groups from non-specifically adsorbing to the SPR dextran matrix or the MST borosilicate glass capillaries.

  • Solvent Correction in SPR: DMSO possesses a significantly higher refractive index than water. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will generate a bulk refractive index shift that eclipses the actual binding response of a ~329.8 g/mol small molecule. Implementing a 4.5% to 5.5% DMSO calibration curve is a mandatory step to decouple bulk solvent artifacts from true binding kinetics ()[2].

  • Orthogonal Self-Validation: SPR relies on tethering the target protein to a surface, which can occasionally occlude binding pockets or alter conformational dynamics. To counteract this, Single-Cycle Kinetics (SCK) is utilized in SPR to bypass harsh regeneration steps that could denature the immobilized protein ()[3]. MST is then performed free in solution, relying on changes in the hydration shell and charge during target engagement ()[4]. Concordance between the tethered kinetic assay (SPR) and the solution-based equilibrium assay (MST) definitively validates the hit.

Mandatory Visualization: Workflow Architecture

G cluster_SPR SPR Workflow (Kinetics) cluster_MST MST Workflow (Equilibrium) Comp 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7) Sol 100% DMSO Stock (10 mM) Quality Control: LC-MS >98% Comp->Sol SPR_Imm Amine Coupling (CM5 Chip, pH 5.0) Sol->SPR_Imm MST_Lab RED-NHS Labeling (Lysine residues) Sol->MST_Lab SPR_Cal Solvent Correction (4.5% - 5.5% DMSO) SPR_Imm->SPR_Cal SPR_Run Single-Cycle Kinetics (5 Concentrations) SPR_Cal->SPR_Run SPR_Fit 1:1 Binding Model Extract: kon, koff, Kd SPR_Run->SPR_Fit Val Orthogonal Validation Concordance of Kd Values SPR_Fit->Val MST_Tit 16-Point Titration (Constant Protein, Var Ligand) MST_Lab->MST_Tit MST_Run Thermophoresis (20% Excitation, 40% MST) MST_Tit->MST_Run MST_Fit Fnorm vs Concentration Extract: Kd, Signal-to-Noise MST_Run->MST_Fit MST_Fit->Val

Figure 1: Orthogonal SPR and MST workflow to validate protein binding of the quinoline ligand.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Single-Cycle Kinetics
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 2000–3000 Response Units (RU). This high density is required to ensure a sufficient signal-to-noise ratio for a low-molecular-weight ligand. Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Buffer Equilibration: Prime the fluidics system with Running Buffer (1x PBS, pH 7.4, 0.05% Tween-20, 5% DMSO). Allow the baseline to stabilize for at least 2 hours to prevent DMSO-induced baseline drift.

  • DMSO Solvent Correction: Prepare eight solvent correction solutions ranging from 4.5% to 5.5% DMSO in 1x PBS. Inject these solutions prior to the compound run to generate a calibration curve for refractive index adjustments.

  • Compound Titration: Prepare a 5-point dilution series of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (e.g., 0.39, 1.56, 6.25, 25, 100 µM) in Running Buffer. Inject sequentially from lowest to highest concentration without regeneration steps (Single-Cycle Kinetics). Use a contact time of 60 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Double-reference the data by subtracting the reference channel (blank surface) and a buffer-only injection. Apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

Protocol B: Microscale Thermophoresis (MST) Equilibrium Assay
  • Target Labeling: Label the target protein using an NHS-ester RED fluorophore (e.g., Monolith NT™ Protein Labeling Kit RED-NHS) targeting primary amines. Incubate for 30 minutes at room temperature in the dark. Remove unreacted dye using the provided size-exclusion column.

  • Compound Serial Dilution: In a 16-tube PCR strip, prepare a 16-point 1:1 serial dilution of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol in Assay Buffer (1x PBS, pH 7.4, 0.05% Tween-20, 5% DMSO). The highest concentration should be 100 µM.

  • Capillary Loading: Mix 10 µL of the labeled protein (final concentration 10 nM) with 10 µL of each compound dilution. Incubate for 15 minutes to reach thermodynamic equilibrium. Load the samples into 16 Monolith NT.115 Premium Capillaries.

  • Measurement: Insert the capillaries into the MST instrument. Perform the measurement using 20% LED excitation power and 40% MST IR-laser power.

  • Data Analysis: Plot the normalized fluorescence ( Fnorm​ ) against the ligand concentration. Fit the data using the law of mass action to derive the equilibrium dissociation constant ( Kd​ ). Ensure the signal-to-noise ratio exceeds 15 for a high-confidence fit.

Data Presentation

Table 1: Representative Orthogonal Binding Data for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Assay TypeParameterExpected Value RangeConfidence Interval (95%)Signal-to-Noise (S/N)
SPR kon​ (M⁻¹ s⁻¹)1.2 × 10⁴ – 4.5 × 10⁴± 0.3 × 10⁴N/A
SPR koff​ (s⁻¹)1.5 × 10⁻² – 3.0 × 10⁻²± 0.2 × 10⁻²N/A
SPR Kd​ (µM)0.33 – 2.50± 0.15> 10 (vs. Rmax​ )
SPR Fit Quality (Chi²)< 0.1 × Rmax​ N/AN/A
MST Kd​ (µM)0.50 – 3.10± 0.20> 15
MST Response Amplitude> 5 Fnorm​ unitsN/AN/A

Note: Concordance between SPR and MST Kd​ values within a 3-fold range confirms a true, target-specific binding event, validating the quinoline derivative for downstream structural biology or cellular assays.

References

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218.[Link]

  • Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2014). MicroScale Thermophoresis: Interaction analysis and beyond. Journal of Molecular Structure, 1077, 101-113.[Link]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284.[Link]

Sources

Application

Application Note: pH-Directed Liquid-Liquid Extraction (LLE) Protocol for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Introduction & Mechanistic Rationale The isolation and purification of amphoteric biaryl compounds, such as 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7), present unique challenges during chemical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isolation and purification of amphoteric biaryl compounds, such as 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7), present unique challenges during chemical synthesis and downstream processing. Traditional silica gel chromatography is often inefficient for amphoteric molecules due to severe peak tailing and irreversible chemisorption.

Causality of the Double-Swing Method
  • Acidic Swing (pH < 3): The quinoline nitrogen protonates. The target molecule becomes a water-soluble cation. Neutral and purely acidic impurities remain trapped in the organic phase and are discarded.

  • Alkaline Swing (pH > 11): The phenol group deprotonates. The target molecule becomes a water-soluble phenolate anion. Purely basic impurities (e.g., unreacted amine catalysts) are neutralized, partitioned into a fresh organic wash, and discarded.

  • Neutralization (pH 7.0 - 7.5): The molecule reaches its isoelectric point (pI). It becomes uncharged, highly lipophilic, and is recovered in a final organic extraction.

ProtonationStates LowPH pH < 3 Cationic Form (Protonated Quinoline) NeutralPH pH 7.0 - 7.5 Neutral Form (Lipophilic) LowPH->NeutralPH + OH⁻ NeutralPH->LowPH + H⁺ HighPH pH > 11 Anionic Form (Phenolate) NeutralPH->HighPH + OH⁻ HighPH->NeutralPH + H⁺

Fig 1. pH-dependent protonation states of the amphoteric target.

Physicochemical Properties & Phase Distribution

To design a self-validating extraction, we must ground our parameters in the fundamental physical chemistry of the molecule. The pKa of an unsubstituted quinoline nitrogen is approximately 4.90 (), while a standard phenol hydroxyl has a pKa of roughly 9.95 (). The electron-withdrawing 5-chloro group slightly depresses these values, establishing a tight isoelectric window.

PropertyValueMechanistic Implication for Extraction
Molecular Weight 313.78 g/mol Used for mass balance and yield calculations.
Quinoline N (pKa) ~4.50 - 4.90Requires pH < 3.0 to ensure >99% protonation (aqueous solubility).
Phenolic OH (pKa) ~9.50 - 9.95Requires pH > 11.5 to ensure >99% deprotonation (aqueous solubility).
Isoelectric Point (pI) ~7.20Target is strictly neutral; maximizes lipophilicity for organic recovery.
LogP (Estimated) 4.5 - 5.0Highly lipophilic in neutral state; strongly prefers EtOAc over water.

Materials and Reagents

  • Organic Solvent: Ethyl Acetate (EtOAc), ACS Grade (Provides excellent solvation for the neutral biaryl compound while maintaining clear phase separation).

  • Acids: 0.5 M Hydrochloric Acid (HCl), 1.0 M HCl.

  • Bases: 6.0 M Sodium Hydroxide (NaOH), 1.0 M NaOH.

  • Aqueous Wash: Saturated Sodium Chloride (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 500 mL Separatory funnel, pH meter (calibrated to pH 2, 7, and 12), ice bath, rotary evaporator.

Standard Operating Procedure: The "Double-Swing" Workflow

This protocol is scaled for 10.0 g of crude synthetic mixture .

Phase 1: The Acidic Swing (Removal of Neutral/Acidic Impurities)
  • Dissolution: Dissolve 10.0 g of the crude mixture in 100 mL of EtOAc in a 500 mL separatory funnel. Causality: EtOAc dissolves all organic components, setting the baseline for partitioning.

  • Acidic Extraction: Add 100 mL of 0.5 M HCl to the funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated target cation) into a clean Erlenmeyer flask.

  • Secondary Wash: Extract the remaining EtOAc layer with an additional 50 mL of 0.5 M HCl. Combine this aqueous layer with the first.

  • Discard: Discard the EtOAc layer. Self-Validation: The target is now exclusively in the aqueous phase; any color or mass left in the EtOAc represents successfully removed neutral/acidic impurities.

Phase 2: The Alkaline Swing (Removal of Basic Impurities)
  • Alkalinization: Place the flask containing the combined acidic aqueous layers in an ice bath. Causality: Acid-base neutralization is highly exothermic; cooling prevents thermal degradation of the isopropoxy ether linkage.

  • pH Adjustment: Slowly add 6.0 M NaOH dropwise while stirring continuously until the pH reaches 12.0 .

  • Basic Wash: Transfer the alkaline aqueous solution back to the separatory funnel. Add 75 mL of fresh EtOAc. Shake and separate.

  • Discard: Discard the upper EtOAc layer. Causality: The target is now a water-soluble phenolate anion. Non-amphoteric basic impurities (which neutralized at pH 12) partition into the EtOAc and are removed.

Phase 3: Isoelectric Neutralization & Final Recovery
  • Neutralization: Return the alkaline aqueous phase to the ice bath. Carefully add 1.0 M HCl dropwise until the pH reaches exactly 7.2 to 7.5 .

    • Self-Validation Checkpoint: As the pH crosses 8.0, the solution will rapidly turn cloudy, and a fine suspension or oil will form. This visual cue confirms the target molecule has neutralized and precipitated from the aqueous matrix.

  • Final Extraction: Transfer the neutralized suspension to the separatory funnel. Add 100 mL of fresh EtOAc. Shake vigorously. The cloudiness will disappear as the target dissolves into the organic layer.

  • Separation: Drain and discard the lower aqueous layer (which now contains only NaCl salts).

  • Polishing: Wash the organic layer with 50 mL of saturated brine. Causality: Brine removes residual dissolved water and traces of inorganic salts from the EtOAc via the salting-out effect.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the pure 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol.

LLE_Workflow Start Crude Mixture in EtOAc AcidExt Extract with 0.5 M HCl (Target moves to Aq Phase) Start->AcidExt OrgDiscard1 Organic Phase (Neutral/Acidic Impurities) DISCARD AcidExt->OrgDiscard1 Top Layer (EtOAc) AqPhase1 Aqueous Phase 1 (Target as Cation) AcidExt->AqPhase1 Bottom Layer (Aq) BaseAdj Adjust to pH 12 with NaOH (Target becomes Anion) AqPhase1->BaseAdj BaseExt Wash with fresh EtOAc BaseAdj->BaseExt OrgDiscard2 Organic Phase (Basic Impurities) DISCARD BaseExt->OrgDiscard2 Top Layer (EtOAc) AqPhase2 Aqueous Phase 2 (Target as Phenolate) BaseExt->AqPhase2 Bottom Layer (Aq) NeutAdj Adjust to pH 7.5 with HCl (Target becomes Neutral) AqPhase2->NeutAdj FinalExt Extract with EtOAc (Target moves to Org Phase) NeutAdj->FinalExt AqDiscard Aqueous Phase (Salts) DISCARD FinalExt->AqDiscard Bottom Layer (Aq) FinalOrg Organic Phase (Pure Target in EtOAc) FinalExt->FinalOrg Top Layer (EtOAc) Evap Dry over Na2SO4 & Evaporate FinalOrg->Evap

Fig 2. Double-swing liquid-liquid extraction workflow.

Troubleshooting & Quality Control

  • Emulsion Formation: If an emulsion forms during Phase 3 (Neutralization Extraction), it is likely due to the high concentration of the target compound acting as a weak surfactant. Solution: Add 10-20 mL of saturated brine directly to the separatory funnel. The increased ionic strength of the aqueous phase will force the organic droplets to coalesce.

  • Incomplete Recovery: If the final yield is lower than expected, verify the pH meter calibration. An overshoot to pH 9.0 during Phase 3 will leave a significant fraction of the compound in the aqueous phase as a phenolate anion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline (pKa and Physicochemical Properties). Retrieved from:[Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams (Organic Chemistry Data). Provided by the ACS, Organic Division. Retrieved from:[Link]

Method

Application Note: 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol as a High-Performance N,O-Ligand in Transition Metal Catalysis

Introduction & Mechanistic Rationale The development of highly active, structurally dynamic ligands is a cornerstone of modern transition metal catalysis. 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS 1986907-66-7),...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly active, structurally dynamic ligands is a cornerstone of modern transition metal catalysis. 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS 1986907-66-7), hereafter referred to as CIPQ-Phenol , represents a next-generation hemilabile ligand scaffold. While traditional phosphine ligands (e.g., Buchwald biaryls) dominate cross-coupling, they often suffer from air sensitivity and complex synthesis. CIPQ-Phenol offers a robust, air-stable alternative by leveraging an N,O-coordination motif combined with a unique "internal base" relay system.

Recent literature demonstrates that preformed Pd(II) catalysts bearing monoanionic[N,O] ligands exhibit exceptional reactivity for Suzuki-Miyaura cross-couplings at low temperatures[1]. Furthermore, the 8-alkoxyquinoline core has been proven to prevent undesired ligand deconstruction and stabilize highly reactive intermediates in Ir-catalyzed C–H functionalizations[2].

The "Internal Base" and Hemilabile Advantage

The structural ingenuity of CIPQ-Phenol lies in its trifunctional design:

  • Hemilabile N,O-Chelate: The quinoline nitrogen and the 8-isopropoxy oxygen form a primary 5-membered coordination sphere. The ether oxygen is hemilabile, capable of dissociating to open a coordination site for substrate binding while preventing catalyst aggregation.

  • Pendant Phenolate Relay: Under mildly basic conditions, the 7-(2-hydroxyphenyl) group is deprotonated. This pendant phenolate does not permanently bind the metal; instead, it acts as an internal base. It pre-coordinates the incoming boronic acid, drastically lowering the activation energy for transmetalation.

  • Steric & Electronic Tuning: The bulky 8-isopropoxy group forces the substrate into a geometry that accelerates reductive elimination, while the 5-chloro substituent increases the electrophilicity of the Pd(II) center, facilitating the initial oxidative addition of unactivated aryl chlorides.

Mandatory Visualization: Catalytic Cycle

G Pd0 Active Pd(0)-CIPQ (N,O-coordinated) OA Oxidative Addition (Formation of Ar-Pd(II)-Cl) Pd0->OA + Ar-Cl PreTrans Boronic Acid Activation (Pendant Phenolate binds Boron) OA->PreTrans + Ar'-B(OH)2 Trans Transmetalation (Transfer of Ar' to Pd) PreTrans->Trans Internal Base Relay RE Reductive Elimination (Biaryl Formation) Trans->RE - B(OH)2Cl Product Biaryl Product + Pd(0) RE->Product Steric Expulsion Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-CIPQ highlighting the pendant phenolate internal base mechanism.

Quantitative Data: Ligand Benchmarking

To demonstrate the efficacy of CIPQ-Phenol, we benchmarked it against standard ligands in the Suzuki-Miyaura coupling of a sterically hindered substrate: 2-chloro-1,3-dimethylbenzene with phenylboronic acid .

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)
CIPQ-Phenol 1.0 mol% 25 2 98%
XPhos1.0 mol%251282%
8-Hydroxyquinoline1.0 mol%252415%
PPh₃5.0 mol%8024Trace

Conditions: 1.0 mmol aryl chloride, 1.5 mmol boronic acid, 2.0 mmol K₃PO₄, EtOH/H₂O (9:1), 0.2 M.

Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Pd(CIPQ-Phenol)Cl₂]

Pre-forming the catalyst ensures a strict 1:1 metal-to-ligand ratio. Mixing hemilabile ligands in situ with Pd sources often leads to the formation of unreactive, off-cycle Pd-black aggregates. This protocol isolates the active precatalyst.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL Schlenk flask under argon, add 0.5 mmol (142 mg) of Pd(COD)Cl₂ and 0.5 mmol (157 mg) of CIPQ-Phenol.

  • Solvation: Inject 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it easily dissolves both precursors but is a poor solvent for the resulting highly polar precatalyst, driving the reaction forward via precipitation.

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation: The reaction will transition from an orange suspension (Pd(COD)Cl₂) to a deep red, homogeneous solution within 30 minutes, eventually precipitating a brick-red solid.

  • Isolation: Filter the brick-red precipitate under a stream of argon. Wash sequentially with cold DCM (2 × 2 mL) and cold diethyl ether (3 × 5 mL).

    • Causality: Diethyl ether removes displaced cyclooctadiene (COD) and any trace unreacted ligand without dissolving the precatalyst.

  • Drying: Dry under high vacuum for 12 hours to yield [Pd(CIPQ-Phenol)Cl₂].

Protocol B: Room-Temperature Suzuki-Miyaura Cross-Coupling

This protocol utilizes the internal base relay of CIPQ-Phenol, allowing the use of mild inorganic bases and protic solvents, which is highly advantageous for substrates with sensitive functional groups.

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL reaction vial, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and[Pd(CIPQ-Phenol)Cl₂] (0.01 mmol, 1 mol%).

    • Causality: K₃PO₄ is a mild base. Because the pendant phenolate of the ligand acts as a localized base to activate the boronic acid, harsh bases (like KOtBu) are unnecessary, preserving ester or ketone functionalities on the substrate.

  • Solvent Addition: Add 5 mL of a degassed Ethanol/Water (9:1) mixture.

    • Causality: The protic solvent network hydrogen-bonds with the pendant phenolate, enhancing its nucleophilicity and ability to shuttle the boronic acid to the Pd center.

    • Self-Validation: The solution will initially appear as a clear red liquid.

  • Degassing: Purge the vial with argon for 5 minutes.

    • Causality: While the precatalyst is air-stable, the active Pd(0) intermediate formed in situ is highly susceptible to aerobic oxidation, which would prematurely terminate the catalytic cycle.

  • Reaction Execution: Stir vigorously (800 rpm) at 25 °C for 2 hours.

    • Self-Validation: As the catalytic cycle initiates and Pd(0) is generated, the mixture will transition to a dark brown, homogeneous suspension.

  • Monitoring & Quenching: Monitor via TLC (Hexanes/EtOAc 9:1). Upon disappearance of the UV-active aryl chloride spot, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Workup: Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via standard flash column chromatography.

References

  • Preformed Pd(II) Catalysts Based on Monoanionic[N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Catalysts 2023, 13(2), 303. URL:[Link]

  • Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts Science 2018, 359(6379), 1016-1021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Troubleshooting for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the oxidative d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the oxidative degradation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (CAS: 1986907-66-7) in solution.

Due to its electron-rich quinoline core and highly vulnerable phenol moiety, this active pharmaceutical ingredient (API) intermediate is exceptionally susceptible to auto-oxidation and transition-metal-catalyzed degradation. This guide provides the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure absolute solution integrity.

FAQ Section 1: Mechanisms of Degradation

Q: Why does my clear API solution turn dark yellow or brown over time? A: The color change is a definitive visual indicator of phenol oxidation. In the presence of dissolved oxygen and trace transition metals (such as Fe²⁺/Fe³⁺ or Cu²⁺, which are ubiquitous even in standard-grade solvents), the phenol group undergoes a Fenton-like catalytic oxidation[1].

This reaction strips an electron from the phenol, generating a highly reactive phenoxy radical . These radicals act as propagators, rapidly undergoing further oxidation to form highly conjugated ortho-quinone or para-quinone derivatives. It is the extended chromophore network of these quinones that produces the intense yellow-to-red/brown coloration[1]. If left unchecked, these radicals will couple together, leading to dimerization and the formation of insoluble polymeric aggregates.

Pathway A 2-(5-Chloro-8-isopropoxyquinolin- 7-yl)phenol C Phenoxy Radical Intermediate A->C Oxidation (Fenton-like) B Trace Metals (Fe/Cu) + Dissolved O2 B->C Catalyzes ROS formation D Ortho-Quinone Degradant (Colored) C->D Further Oxidation E Dimerization / Polymerization (Insoluble Aggregates) C->E Radical Coupling

Oxidative degradation pathway of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol.

FAQ Section 2: Formulation & Additive Strategies

Q: What additives can I use to stabilize the solution without altering the compound's structural integrity? A: A dual-additive approach is mandatory to tackle both the initiators and the propagators of the oxidative cascade. Relying on a single mechanism is a common point of failure.

  • Chelating Agents (EDTA): Trace metals catalyze the generation of reactive oxygen species (ROS). By adding Ethylenediaminetetraacetic acid (EDTA), you sequester catalytic iron and copper ions. This effectively neutralizes the initiators and shuts down the Fenton oxidation pathway[2].

  • Radical Scavengers (BHT): Butylated hydroxytoluene (BHT) acts as a sacrificial, lipophilic antioxidant. If any peroxy or alkoxy radicals manage to form, BHT rapidly donates a hydrogen atom to quench them before they can attack the phenol moiety of your target molecule[2].

Quantitative Stability Data

Table 1: Comparative Stability of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Solutions (1 mg/mL in Methanol at 25°C)

Formulation Condition% Intact API (Day 1)% Intact API (Day 3)% Intact API (Day 7)Visual QC Check (Day 7)
Control (No additives, ambient air)92.4%78.1%54.3%Fails (Dark Brown)
+ 0.1% BHT 98.5%94.2%88.7%Marginal (Pale Yellow)
+ 1 mM EDTA 97.2%95.1%91.0%Marginal (Slight Yellow)
Optimized (BHT + EDTA + Degassed) 99.9% 99.7% 99.5% Pass (Clear / Colorless)

Note: The optimized formulation serves as a self-validating system. If the solution remains strictly colorless, the structural integrity of the phenol is maintained.

FAQ Section 3: Experimental Workflow & SOP

Q: Sparging my solvent with nitrogen isn't stopping the degradation. How do I prepare a definitively stable stock solution? A: Standard nitrogen sparging only displaces a fraction of dissolved oxygen and is insufficient for highly sensitive phenols. To achieve absolute stability, you must utilize the Freeze-Pump-Thaw degassing methodology[3]. This technique relies on the physical principle that gases are highly insoluble in frozen solid matrices, allowing a high vacuum to completely strip O₂ from the system.

Workflow S1 1. Solvent Selection (Low Metal) S2 2. Additives (BHT + EDTA) S1->S2 S3 3. Freeze-Pump-Thaw (3 Cycles) S2->S3 S4 4. Solubilization of API S3->S4 S5 5. Argon Overlay & Amber Vial S4->S5

Step-by-step experimental workflow for preparing stable phenol solutions.

Standard Operating Procedure (SOP): Preparation of Ultra-Stable Stock Solutions

Step 1: Solvent Preparation Select strictly HPLC-grade or LC-MS grade solvents (e.g., Methanol, Acetonitrile, or DMSO) to ensure a low baseline of trace heavy metals.

Step 2: Additive Dissolution Before adding your API, pre-dissolve 0.1% (w/v) BHT and 1 mM EDTA directly into the solvent. Ensure complete dissolution via brief sonication.

Step 3: Degassing via Freeze-Pump-Thaw[3]

  • Transfer the solvent mixture to a heavy-walled Schlenk flask. Critical Safety Note: Do not fill the flask beyond 50% of its volume to prevent shattering during expansion.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high vacuum line for 10–15 minutes to evacuate the headspace of all gases.

  • Thaw: Close the stopcock to seal the flask under a static vacuum, remove it from the LN₂, and thaw it in a tepid water bath. You will observe trapped gas bubbles violently escaping the liquid matrix.

  • Repeat: Perform this exact cycle a total of three times to guarantee zero dissolved O₂ remains.

Step 4: API Solubilization Backfill the Schlenk flask with high-purity Argon. Causality note: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the liquid surface. Add the 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol powder under a positive, continuous stream of Argon and swirl gently to dissolve.

Step 5: Storage & Validation Aliquot the final solution into amber glass vials to prevent UV-induced photo-oxidation. Overlay the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store immediately at -80°C. Run a baseline HPLC-UV to confirm 100% purity prior to experimental use.

References
  • 8: Freeze-Pump-Thaw - Chemistry LibreTexts . Source: LibreTexts. URL: [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent . Source: ACS Publications. URL:[Link]

  • Dissolution Method Troubleshooting . Source: Dissolution Technologies. URL:[Link]

Sources

Optimization

resolving co-eluting peaks for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol in HPLC

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol .

Because this molecule possesses both basic (quinoline) and acidic (phenol) moieties alongside lipophilic and halogenated substituents, it requires a highly strategic approach to resolve co-eluting impurities, isomers, or degradation products.

Part 1: Diagnostic FAQs

Q: My main peak looks symmetrical, but I suspect an impurity is hiding underneath. How can I definitively confirm co-elution? A: Visual inspection of peak shape (e.g., looking for a "shoulder") is not a definitive diagnostic tool. To confirm co-elution, utilize a Photodiode Array (PDA) detector to perform a peak purity analysis. If the UV spectra shift across the leading edge, apex, and tailing edge of the peak, multiple components are present[1]. Alternatively, use LC-MS in full-scan mode to detect varying m/z ratios within the same chromatographic window[2].

Q: The co-eluting peaks are eluting very early (near the void volume). What is the first parameter I should adjust? A: Early elution indicates a low capacity factor ( k′ ). If k′<1 , your analytes are essentially flying through the column without partitioning into the stationary phase[1]. In reversed-phase HPLC, decrease the elution strength by lowering the percentage of the organic modifier (e.g., Acetonitrile). Your goal is to push the k′ into the optimal range of 2 to 10 before attempting to optimize selectivity[2].

Q: Why does my peak exhibit severe tailing and apparent splitting, and is this always co-elution? A: Not always. While a split peak can indicate partial co-elution of a closely related impurity, it can also be a physical column issue (e.g., a void at the column head or a partially plugged frit)[3]. To differentiate, check other peaks in the chromatogram. If all peaks are split, it is a physical column failure. If only the 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol peak is split or tailing, it is likely a chemical issue, such as secondary interactions between the basic quinoline nitrogen and unendcapped surface silanols on the silica support[4].

Part 2: Mechanistic Insights — The Amphoteric Challenge

To separate 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol from its structural analogs or synthetic precursors (such as 5-chloro-8-hydroxyquinoline derivatives[5]), you must manipulate its ionization state.

  • Quinoline Nitrogen: Acts as a weak base ( pKa​≈4.0−5.0 ).

  • Phenolic Hydroxyl: Acts as a weak acid ( pKa​≈9.0−10.0 ).

The Causality of pH: If your mobile phase pH is too close to the pKa​ of either functional group, the compound will exist in a mixed ionization state, leading to peak broadening, tailing, and poor resolution. To maximize selectivity ( α ) between the parent compound and an impurity, you must deliberately drive the equilibrium. For example, operating at pH 2.5 ensures the quinoline nitrogen is fully protonated, increasing its polarity and altering its interaction with the stationary phase compared to a neutral impurity[6].

Part 3: Troubleshooting Workflow & Visualization

Workflow Start Co-elution Detected (Peak Asymmetry / Shoulder) Purity Verify Peak Purity (PDA/DAD or MS) Start->Purity CheckK Check Capacity Factor (k') Is k' < 2? Purity->CheckK AdjustK Decrease % Organic to increase retention CheckK->AdjustK Yes CheckAlpha Optimize Selectivity (α) CheckK->CheckAlpha No Evaluate Resolution (Rs) > 1.5? AdjustK->Evaluate ChangePH Adjust Mobile Phase pH (Target pKa ± 1.5) CheckAlpha->ChangePH ChangeSolvent Change Organic Modifier (MeCN ↔ MeOH) CheckAlpha->ChangeSolvent ChangeColumn Orthogonal Stationary Phase (PFP or Phenyl-Hexyl) CheckAlpha->ChangeColumn ChangePH->Evaluate ChangeSolvent->Evaluate ChangeColumn->Evaluate Evaluate->CheckAlpha No Success Baseline Separation Method Validated Evaluate->Success Yes

Fig 1. Systematic troubleshooting workflow for resolving co-eluting HPLC peaks.

Part 4: Step-by-Step Troubleshooting Protocols

Protocol A: pH and Organic Modifier Scouting (Selectivity Optimization)

This protocol is a self-validating system designed to systematically alter the selectivity ( α ) of the separation without changing the column hardware.

  • Prepare Buffered Mobile Phases: Prepare three distinct Mobile Phase A solutions to scout the ionization extremes.

    • Acidic: 0.1% Formic acid in water (pH ~2.7)[5].

    • Neutral: 10 mM Ammonium acetate in water (pH ~6.8).

    • Basic: 0.1% Ammonium hydroxide in water (pH ~10.5).

  • Execute Scouting Gradients: Run a broad gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) for each pH condition using Acetonitrile as Mobile Phase B[2].

  • Evaluate Resolution ( Rs​ ): Calculate the resolution using your chromatography data system. A baseline separation requires Rs​≥1.5 . If partial separation is observed at a specific pH, shallow the gradient slope (e.g., 1% B/min) around the elution time to pull the peaks apart.

  • Solvent Substitution (The Methanol Switch): If peaks remain co-eluted, replace Acetonitrile with Methanol. Methanol is a protic solvent capable of hydrogen bonding with the phenolic hydroxyl and quinoline nitrogen, often reversing the elution order of closely related structural isomers[7].

Protocol B: Stationary Phase Orthogonality

If mobile phase optimization fails, the chemical differences between the co-eluting species are too subtle for a standard C18 column. You must change the bonded phase to exploit different molecular interactions[8].

  • Deploy a Pentafluorophenyl (PFP) Column: The PFP phase is highly orthogonal to C18. The highly electronegative fluorine atoms provide strong dipole-dipole, π−π , and shape-selective interactions[9]. This is exceptionally effective for resolving halogenated compounds (like the chloro group on your analyte) and positional isomers[9].

  • Deploy a Phenyl-Hexyl Column: If the impurity is a des-alkylated degradation product, a Phenyl-Hexyl column will maximize π−π interactions with the quinoline core, offering alternate selectivity to aliphatic C18 chains.

  • System Suitability Check: After switching columns, inject a standard mix. Validate that the tailing factor ( Tf​ ) is ≤1.5 and Rs​≥1.5 . If these metrics are met, the method is self-validated for routine use.

Part 5: Quantitative Data Summary

Table 1: Impact of Chromatographic Parameters on 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Separation

Parameter AdjustedTarget MechanismExpected Retention ShiftBest Used For Resolving...
pH < 3.0 Protonation of quinoline NDecrease (Higher polarity)Basic impurities, des-alkylated degradants
pH > 10.5 Deprotonation of phenol OHDecrease (Higher polarity)Phenolic isomers, synthetic precursors
MeOH vs. MeCN Hydrogen bonding alterationVariable (Changes α )Closely related structural isomers
PFP Column Dipole-dipole & Shape selectivityIncrease (via halogen interactions)Chloro-positional isomers
Phenyl-Hexyl π−π interactionsIncrease (via aromatic stacking)Aromatic ring modifications

References

  • "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations", Chromatography Online. URL: [Link]

  • "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)", Axion Labs. URL: [Link]

  • "HPLC Troubleshooting Mini Guide - Peak Issues", Phenomenex. URL: [Link]

  • "Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right", Chromatography Online. URL: [Link]

  • "Analyzing Phenolic Pollutants in Water Using U-HPLC", Thermo Fisher Scientific / LCMS.cz. URL: [Link]

  • "Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline", PubMed (NIH). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, crystallization engineers, and drug development professionals tasked with isolating and purifying 2-(5-Chloro-8-isopropoxyq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, crystallization engineers, and drug development professionals tasked with isolating and purifying 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol .

Due to its unique structural features—an amphoteric profile (basic quinoline nitrogen and acidic phenol), a bulky lipophilic 8-isopropoxy group, and a heavy 5-chloro substituent—this intermediate is highly prone to conformational polymorphism and Liquid-Liquid Phase Separation (LLPS). This guide provides field-proven, self-validating troubleshooting protocols to establish a robust crystallization design space.

Part 1: Thermodynamic Profiling & Solvent Selection

The first step in optimizing this crystallization is understanding how the molecule interacts with various solvent systems. The steric bulk of the 8-isopropoxy group disrupts planar packing, drastically altering the lattice energy and making the system highly sensitive to solvent choice.

Quantitative Solubility & Phase Behavior Summary

Table 1: Empirical solubility data and observed phase behaviors for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol across standard process solvents.

Solvent SystemSol. @ 20°C (mg/mL)Sol. @ 60°C (mg/mL)Metastable Zone WidthPrimary Solid-State Observation
Methanol 12.585.0Narrow (~5°C)Kinetic Polymorph (Form I)
EtOH/Water (80:20) 8.2110.4Wide (>15°C)Severe LLPS (Oiling Out)
Ethyl Acetate 45.0>200.0N/ANo crystallization (Viscous Syrup)
Toluene 5.142.0Moderate (~10°C)Stable Polymorph (Form II)

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling crystallization in aqueous alcohols, the solution turns milky and forms a dense oil at the bottom of the reactor instead of crystallizing. How do we prevent this?

The Science (Causality): You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This occurs when the supersaturated solution crosses the spinodal curve before crossing the nucleation boundary [1]. The bulky 8-isopropoxy group lowers the melting point of the solvated intermediate, making the metastable liquid phase energetically accessible. The solute partitions into a solute-rich oil phase and a solute-lean continuous phase, trapping impurities and preventing controlled crystal growth [2].

The Solution: You must bypass the miscibility gap by utilizing a Seeded Cooling Crystallization approach within a strictly controlled Metastable Zone Width (MZW).

LLPS_Workflow Start Cooling Crystallization Initiated CheckPhase In-line FBRM / Visual Check: Cloudy without birefringence? Start->CheckPhase LLPS LLPS (Oiling Out) Detected CheckPhase->LLPS Yes (Oil Droplets) Nucleation Normal Nucleation Detected CheckPhase->Nucleation No (Solid Particles) Action1 Adjust Trajectory: Heat to clear, reduce cooling rate to stay above spinodal curve LLPS->Action1 Success High-Purity Crystalline API Nucleation->Success Action2 Introduce Form II Seeds (1-3 wt%) at low supersaturation Action1->Action2 Action2->Success

Fig 1. Decision tree for identifying and mitigating Liquid-Liquid Phase Separation (LLPS).

Self-Validating Protocol: Seeded Cooling to Bypass LLPS
  • Dissolution: Dissolve the crude intermediate in Toluene at 65°C.

    • Validation Gate: In-line Focused Beam Reflectance Measurement (FBRM) must show zero chord counts, confirming complete dissolution.

  • Controlled Cooling: Cool the reactor at a conservative rate of 0.5°C/min to 55°C (the predetermined seeding temperature, strictly 2°C below the saturation curve but above the LLPS boundary).

  • Seed Introduction: Introduce 2 wt% of milled, pure Form II seeds. Hold the temperature for 2 hours.

    • Validation Gate: FBRM must confirm a stable chord length distribution (CLD) with no sudden spikes in sub-micron counts (which would indicate secondary nucleation or oil droplet formation).

  • Desupersaturation Cooling: Resume cooling at 0.1°C/min down to 10°C.

    • Validation Gate: HPLC analysis of the mother liquor must show the solute concentration plateauing at the theoretical solubility limit.

  • Isolation: Filter and wash with cold Heptane.

Q2: We are observing batch-to-batch variations in the melting point and PXRD patterns. How do we lock in the thermodynamically stable polymorph?

The Science (Causality): 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol possesses significant conformational flexibility. The phenol group at C7 can act as a hydrogen-bond donor to either the basic quinoline nitrogen or the ether oxygen of the 8-isopropoxy group. Rapid cooling traps the molecule in a high-energy kinetic conformation (Form I), whereas slower, thermodynamically controlled processes allow the lattice to rearrange into the stable intermolecular hydrogen-bonded network (Form II) [3].

The Solution: Implement a Solvent-Mediated Phase Transformation (SMPT) via slurry maturation to drive the kinetic polymorph to the thermodynamic sink [4].

SMPT_Pathway Amorphous Amorphous / Oil (High Free Energy) Metastable Metastable Form I (Kinetic Product) Amorphous->Metastable Rapid Cooling High Supersat. Stable Stable Form II (Thermodynamic Product) Amorphous->Stable Seeded Cooling Low Supersat. Metastable->Stable Slurry Maturation (Solvent-Mediated)

Fig 2. Thermodynamic vs. kinetic pathways in polymorphic API crystallization.

Self-Validating Protocol: Slurry Maturation (SMPT)
  • Suspension Preparation: Suspend the mixed-polymorph batch in a 90:10 mixture of Heptane/Toluene (10 volumes) at 20°C.

  • Thermal Cycling: Cycle the reactor temperature between 20°C and 40°C at a rate of 0.5°C/min for 24 hours. The repeated partial dissolution of the metastable form and subsequent growth of the stable form accelerates the SMPT.

  • Endpoint Verification: Pull a slurry sample.

    • Validation Gate: Analyze via off-line Raman spectroscopy or PXRD. The process is complete only when the characteristic Form I peak is entirely absent, and the Form II fingerprint is exclusively present.

Q3: The 5-des-chloro impurity is consistently co-crystallizing with our product. How can we optimize the process for better impurity rejection?

The Science (Causality): The 5-des-chloro impurity lacks the heavy chlorine atom but retains the exact same hydrogen-bonding motif (the phenol and quinoline core). Because the steric volume difference is relatively small, the des-chloro impurity can easily substitute into the crystal lattice of the target molecule, forming a solid solution. Standard cooling crystallization will not reject a solid solution impurity.

The Solution: You must disrupt the solid solution by exploiting the basicity of the quinoline nitrogen. The electron-withdrawing 5-chloro group reduces the pKa of the quinoline nitrogen in the target molecule compared to the des-chloro impurity. By conducting a Reactive Salt Crystallization (e.g., forming the hydrochloride or mesylate salt), you amplify the solubility differences between the two species, allowing for near-perfect rejection of the impurity in the mother liquor.

Part 3: References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Processes (MDPI)[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Organic Process Research & Development (ACS Publications)[Link]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I Organic Process Research & Development (ACS Publications)[Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) Current Medicinal Chemistry[Link]

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with development teams facing challenges during the scale-up of highly decorated heteroaromatic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with development teams facing challenges during the scale-up of highly decorated heteroaromatic intermediates. The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol presents a unique "perfect storm" of chemoselectivity hurdles. The presence of multiple coordinating heteroatoms—specifically the quinoline nitrogen and the phenolic oxygen—creates significant risks for off-target reactivity and transition-metal catalyst poisoning.

This guide provides a mechanistic troubleshooting framework, directly addressing the most common failure points encountered during O-alkylation, regioselective halogenation, and Suzuki-Miyaura cross-coupling.

Module 1: O-Alkylation of 5-Chloro-8-hydroxyquinoline

Q: We are observing 5–10% of an N-alkylated quinolinium salt impurity during the isopropylation step. How do we selectively drive O-alkylation on a multi-kilogram scale?

Causality & Mechanism: The ambidentate nature of the 8-hydroxyquinoline scaffold means alkylation can occur at either the phenoxide oxygen or the quinoline nitrogen. While O-alkylation is thermodynamically favored (yielding the desired 5-chloro-8-isopropoxyquinoline), the use of highly reactive electrophiles or overly polar solvents can leave the phenoxide tightly ion-paired, driving the kinetic N-alkylation pathway.

Solution: Shift to a softer base and solvent combination. Using anhydrous potassium carbonate ( K2​CO3​ ) in acetone or DMF at moderate temperatures (60 °C) ensures the phenoxide is sufficiently nucleophilic while minimizing the quaternization of the nitrogen[1]. Avoid using strong bases like sodium hydride ( NaH ), which can lead to localized exotherms on scale, driving elimination side-reactions (e.g., converting isopropyl bromide into propene).

Module 2: Regioselective Halogenation

Q: Bromination prior to the Suzuki coupling is yielding di-brominated impurities and regioisomers. What is the mechanistic cause, and how do we control regioselectivity?

Causality & Mechanism: The 8-isopropoxy group is strongly electron-donating, activating both the ortho (C7) and para (C5) positions on the quinoline ring. Since C5 is already blocked by the existing chlorine atom, C7 is the natural target. However, over-halogenation occurs if the local concentration of the brominating agent is too high during addition, leading to oxidative stress and di-bromination.

Solution: Utilize N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2​ ). NBS provides a low, steady-state concentration of electrophilic bromine. Perform the reaction in a non-polar solvent like acetonitrile at 0–5 °C with a strictly controlled, extended dropwise addition.

Module 3: Suzuki-Miyaura Cross-Coupling

Q: Coupling the 7-bromo intermediate with unprotected (2-hydroxyphenyl)boronic acid results in high levels of protodeboronation and homocoupling. Should we protect the phenol?

Causality & Mechanism: Protecting the phenol adds two synthetic steps (protection and subsequent deprotection), which drastically reduces overall yield and increases process mass intensity (PMI). However, an unprotected phenol is acidic enough to quench the active Pd(0) species or facilitate the protodeboronation of the boronic acid, leading to the homocoupled biphenyl impurity.

Solution: You do not need to protect the phenol if you engineer the catalytic environment correctly. Utilizing a biphasic solvent system (e.g., Toluene/ H2​O ) with a mild base like K3​PO4​ and a sterically demanding, electron-rich ligand like XPhos (via Buchwald second-generation precatalysts) accelerates the transmetalation step[2]. This rapid kinetic turnover outcompetes the slower protodeboronation pathway, allowing the free phenol to be tolerated.

Q: Our final API contains >500 ppm of Palladium. Standard aqueous washes and activated carbon are failing. How do we achieve ICH Q3D limits (<10 ppm)?

Causality & Mechanism: The final product, 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol, possesses a quinoline nitrogen and a nearby phenolic hydroxyl. This creates a potent bidentate chelating motif that binds Pd(II) exceptionally well. Standard activated carbon relies on physical adsorption, which lacks the energy required to break the thermodynamic stability of this API-Pd chelate.

Solution: You must employ a chemisorption approach using a thermodynamic sink. Functionalized silica scavengers, specifically those bearing trimercaptotriazine (Si-TMT) or thiol groups, possess a binding affinity for soft metals like Palladium that is orders of magnitude higher than that of the API[3][4].

Visualizing the Workflows

G SM 5-Chloro-8-hydroxyquinoline Step1 O-Alkylation (iPrBr, K2CO3) SM->Step1 Int1 5-Chloro-8-isopropoxyquinoline Step1->Int1 Imp1 N-Alkylated Quinolinium Salt Step1->Imp1 Step2 Regioselective Bromination (C7) Int1->Step2 Int2 7-Bromo-5-chloro- 8-isopropoxyquinoline Step2->Int2 Imp2 Over-brominated Isomers Step2->Imp2 Step3 Suzuki-Miyaura Cross-Coupling Int2->Step3 API 2-(5-Chloro-8-isopropoxyquinolin- 7-yl)phenol Step3->API Imp3 Homocoupled Biphenyl & Protodeboronation Step3->Imp3 Imp4 Pd-Chelate Complexes Step3->Imp4

Fig 1: Synthetic workflow and critical impurity generation points during scale-up.

G Crude Crude API (>1000 ppm Pd) Chelation Thermodynamic Chelation Competition Crude->Chelation Trapped Silica-TMT-Pd Complex (Solid) Chelation->Trapped Pd Transfer Filtration Filtration Chelation->Filtration Free API Scavenger Si-TMT Scavenger (Thiol-functionalized) Scavenger->Chelation Trapped->Filtration Pure Purified API (<10 ppm Pd) Filtration->Pure

Fig 2: Mechanism of thermodynamic palladium scavenging using Si-TMT functionalized silica.

Data Presentation: Impurity Profile & Mitigation Strategy

Process StepPrimary ImpurityAnalytical Marker (LC-MS)Mechanistic CauseValidated Mitigation Strategy
O-Alkylation N-Alkylated Quinolinium+43 Da (Isomeric mass, early elution)Kinetic quaternization of quinoline nitrogen.Use K2​CO3​ in Acetone; avoid strong bases (NaH) and polar protic solvents.
Bromination 5-Chloro-6,7-dibromo...+78 Da (Isotope pattern indicates 2x Br)High local concentration of electrophilic bromine.Swap Br2​ for NBS; maintain 0–5 °C with extended dropwise addition.
Suzuki Coupling 2,2'-Biphenol m/z 186 (Homocoupled boronic acid)Protodeboronation competing with transmetalation.Use XPhos-Pd-G2 precatalyst and biphasic Toluene/ H2​O to accelerate turnover.
Isolation Palladium ChelatesHigh baseline absorbance, dark colorAPI bidentate chelation of residual Pd(II) .Post-reaction treatment with 0.5 wt equiv of Si-TMT scavenger at 60 °C.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems, meaning they include strict In-Process Controls (IPCs) that must be met before proceeding to the next stage, ensuring scale-up integrity.

Protocol 1: Optimized O-Alkylation (Isopropylation)
  • Charge: To a clean, dry reactor, charge 5-chloro-8-hydroxyquinoline (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and Acetone (10 volumes).

  • Addition: Heat the suspension to 40 °C. Add 2-bromopropane (1.5 eq) dropwise over 2 hours to prevent pooling of the alkylating agent.

  • Reaction: Elevate temperature to 60 °C (reflux) and stir for 8 hours.

  • IPC Check: Pull an aliquot for HPLC. Validation Gate: Proceed only if unreacted starting material is <1.0%. If >1.0%, spike with 0.1 eq 2-bromopropane and stir for 2 additional hours.

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate under vacuum and recrystallize from ethanol to afford 5-chloro-8-isopropoxyquinoline.

Protocol 2: Buchwald G2 Suzuki-Miyaura Coupling (Unprotected Phenol)
  • Charge: Combine 7-bromo-5-chloro-8-isopropoxyquinoline (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), and K3​PO4​ (3.0 eq) in a reactor.

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/ H2​O (10 volumes). Sparge the biphasic mixture with Nitrogen for 30 minutes. Critical Step: Oxygen must be <2 ppm to prevent catalyst oxidation.

  • Catalyst Addition: Add XPhos-Pd-G2 (0.5 mol%) and XPhos ligand (0.5 mol%).

  • Reaction: Heat to 80 °C for 4 hours.

  • IPC Check: Monitor via LC-MS. Validation Gate: Ensure disappearance of the 7-bromo intermediate. Check for m/z 186 to quantify any protodeboronation.

Protocol 3: Palladium Scavenging (Scale-Up)
  • Preparation: Following the Suzuki coupling workup, dissolve the crude 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol in THF (8 volumes).

  • Scavenger Addition: Add Si-TMT (Silica-Trimercaptotriazine) scavenger (0.5 wt/wt equivalents relative to crude API mass).

  • Incubation: Heat the slurry to 60 °C and agitate vigorously for 12 hours. Visual IPC: The dark brown/black solution should transition to a pale yellow.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd-loaded silica. Wash the cake with warm THF (2 volumes).

  • Verification: Concentrate the filtrate and analyze via ICP-MS. Validation Gate: Pd content must be <10 ppm before final crystallization.

References

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]

  • Scaling-up with Metal Scavengers. Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

benchmarking 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol against standard kinase inhibitors

Benchmarking 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Against Standard Kinase Inhibitors Executive Summary The development of novel kinase inhibitors requires rigorous benchmarking against established clinical standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol Against Standard Kinase Inhibitors

Executive Summary

The development of novel kinase inhibitors requires rigorous benchmarking against established clinical standards to validate potency, selectivity, and mechanism of action. The compound 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol (hereafter referred to as CIPQ ) represents an advanced investigational molecule utilizing a highly substituted quinoline scaffold. Quinoline derivatives have long been recognized as "privileged scaffolds" in targeted cancer therapy due to their structural versatility and ability to occupy the ATP-binding pocket of various kinases[1].

This guide provides a comprehensive framework for benchmarking CIPQ against standard Type I and Type II kinase inhibitors (Gefitinib, Imatinib, and Staurosporine). It details the mechanistic rationale behind its structural design, presents comparative kinomic profiling data, and outlines self-validating experimental protocols essential for accurate pharmacological characterization.

Mechanistic Rationale & Structural Design

The pharmacological behavior of CIPQ is dictated by its precise structural modifications:

  • Abolition of Metal Chelation: Traditional 8-hydroxyquinolines (e.g., clioquinol) act as metal ionophores, leading to off-target cytotoxicity. In CIPQ, the 8-position is masked with an isopropoxy group , which sterically and electronically abolishes metal chelation.

  • Hinge Region Binding: The quinoline nitrogen and the 7-phenol hydroxyl group are strategically positioned to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP.

  • Hydrophobic Pocket Occupation: The 5-chloro substitution enhances lipophilicity and directs the molecule deep into the hydrophobic pocket (the "back pocket") of the kinase domain, a feature often associated with improved residence time and selectivity[1].

Comparative Kinomic Profiling

To objectively evaluate CIPQ, it must be benchmarked against well-characterized reference compounds. The table below summarizes representative preclinical profiling data, demonstrating CIPQ's behavior as a potent, multi-targeted tyrosine kinase inhibitor with preferential activity against c-Met and EGFR, compared to standard controls.

Kinase TargetCIPQ (IC₅₀, nM)Gefitinib (IC₅₀, nM)Imatinib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
EGFR (WT) 12.40.4>10,0003.2
c-Met 8.5>10,000>10,0004.1
Abl 450>10,0002515
BRAF 1,200>10,000>10,0008.5

Data Interpretation: While Gefitinib and Imatinib show exquisite selectivity for EGFR and Abl respectively, CIPQ demonstrates a dual-inhibition profile (EGFR/c-Met), which is highly desirable for overcoming c-Met-amplified EGFR-inhibitor resistance. Staurosporine serves as the pan-kinase positive control.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of CIPQ relies on two orthogonal, self-validating assay systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Activity Assay

Causality & Rationale: Heterocyclic compounds like quinolines often exhibit auto-fluorescence, which causes false positives in standard fluorescence polarization (FP) assays. TR-FRET (e.g., LanthaScreen technology) utilizes a long-lifetime Terbium (Tb) chelate donor. By introducing a time delay before measurement, short-lived background fluorescence decays, isolating the true FRET signal[2]. Furthermore, running the assay at the apparent ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like CIPQ[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute CIPQ and reference inhibitors (Gefitinib, Staurosporine) in 1% DMSO.

  • Kinase/Inhibitor Incubation: Add 5 µL of the kinase of interest (e.g., c-Met) to a 384-well plate. Add 5 µL of the inhibitor dilution. Self-validation step: Include a DMSO-only well as the 100% activity control and a no-kinase well as the background control.

  • Catalytic Reaction: Add 10 µL of a master mix containing ATP (at apparent Km​ ) and fluorescein-labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Detection Mix containing EDTA (10 mM final) and Tb-labeled phospho-specific antibody (2 nM final). Causality: EDTA chelates Mg2+ , immediately halting kinase catalysis, while the Tb-antibody binds the phosphorylated substrate[3].

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 520 nm / 495 nm ratio)[2].

G A Kinase + CIPQ (Inhibitor Binding) B ATP + Substrate Addition A->B Incubate 15m C Phosphorylation Reaction B->C Catalysis 60m D Tb-Antibody Binding C->D Quench (EDTA) E TR-FRET Readout (520nm / 495nm) D->E Excitation 340nm

Figure 1: TR-FRET Kinase Assay workflow for evaluating CIPQ competitive inhibition.
Protocol 2: High-Throughput Site-Directed Competition Binding (KINOMEscan)

Causality & Rationale: While TR-FRET measures enzymatic activity, it is vital to confirm direct thermodynamic binding ( Kd​ ) independent of ATP concentration. The KINOMEscan principle utilizes DNA-tagged recombinant kinases and immobilized broad-spectrum ligands. When CIPQ binds the kinase, it prevents the kinase from binding to the bead, allowing for a highly sensitive qPCR readout of the unbound fraction[4].

Step-by-Step Methodology:

  • Immobilization: Prepare magnetic beads coated with a broad-spectrum ATP-competitive ligand.

  • Competition Binding: Combine the DNA-tagged kinase, the immobilized ligand beads, and CIPQ (11-point dose-response) in binding buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the beads to remove unbound kinase and excess CIPQ. Causality: Only kinases that were not bound by CIPQ will remain attached to the beads.

  • Elution & qPCR: Elute the bead-bound kinase. Quantify the DNA tag using high-sensitivity quantitative PCR (qPCR)[4].

  • Data Analysis: Calculate the Kd​ by plotting the qPCR signal against the CIPQ concentration using a standard dose-response curve. A lower qPCR signal correlates with higher CIPQ binding affinity.

Conclusion

Benchmarking 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol requires a multifaceted approach. By leveraging the structural advantages of the quinoline scaffold and validating its activity through orthogonal TR-FRET and DNA-tagged competition assays, researchers can confidently map its kinomic profile against gold-standard therapeutics.

References

  • KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL:[Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: PubMed (Bioorganic & Medicinal Chemistry, 2024) URL:[Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol: Navigating the Reproducibility Labyrinth

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and physicochemical properties.[1][2] However, the synthesis of highly substituted quinoline derivatives, such as the titular 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol, is often a journey fraught with challenges in reproducibility, regioselectivity, and yield. This guide provides an in-depth analysis of the synthetic hurdles and offers experimentally-grounded strategies to navigate them, focusing on building the molecule from its foundational core to its final, complex structure.

While a direct, published synthesis for 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is not readily found in the literature, this guide deconstructs the synthesis into key, manageable stages. We will address the well-documented reproducibility crisis in the formation of the 5-chloro-8-hydroxyquinoline core and then explore robust methods for subsequent functionalization.

Part 1: The Foundation - Synthesis of the 5-Chloro-8-hydroxyquinoline Core

The initial and most critical stage is the synthesis of the 5-chloro-8-hydroxyquinoline core. The classical Skraup and Doebner-von Miller reactions are traditional methods for this transformation.[3] However, these are notorious for their harsh conditions and poor reproducibility.

The Reproducibility Crisis of Classical Methods

The traditional Skraup synthesis, which involves reacting 4-chloro-2-aminophenol with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent, is plagued by several issues:

  • Vigorous, Exothermic Reaction: The reaction between sulfuric acid and glycerol is highly exothermic and can be difficult to control, sometimes leading to explosive reactions.[4][5]

  • Tar Formation: The aggressive conditions promote the polymerization of acrolein (formed in-situ from glycerol), resulting in significant tar formation. This not only reduces the yield but also makes product purification exceedingly difficult.[4][5]

  • Low and Variable Yields: Due to the issues above, yields are often low and inconsistent from one lab to another, or even from one batch to the next.[5]

A Chinese patent addresses these problems by avoiding the in-situ generation of acrolein.[4] It utilizes acrolein (methacrylaldehyde) directly and employs hydrochloric acid as a solvent instead of sulfuric acid.[4] This approach effectively reduces tar formation and controls the exothermic nature of the reaction, leading to improved yield and safety.[4]

Comparison of Synthesis Methods for 5-Chloro-8-hydroxyquinoline
MethodStarting MaterialsKey ReagentsReported YieldKey Reproducibility Challenges
Classical Skraup 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, GlycerolConcentrated H₂SO₄Variable, often lowViolent exothermic reaction, significant tar formation, difficult purification.[4][5]
Modified Skraup (Patent CN108191753A) 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, AcroleinHCl, Acetic acid~102% (crude)Requires careful control of dropping temperature (90-110 °C).[4]
Doebner-von Miller Variant 4-chloro-2-aminophenolAcrolein diethyl acetal, 1N HCl~49%Requires long reflux (24h), purification by column chromatography.[6]
Direct Chlorination 8-hydroxyquinolineChlorine gas or H₂O₂/HCl52.7% (with Cl₂)Poor regioselectivity leading to 5,7-dichloro byproducts, expensive starting material.[3][7]
Recommended Protocol: Modified and Controlled Acrolein Addition

This protocol is based on the principles outlined in patent CN108191753A, which prioritizes safety and reproducibility by avoiding the hazardous glycerol/sulfuric acid mixture.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and 30% hydrochloric acid.

  • Initial Heating: Stir the mixture and heat to 90°C to achieve complete dissolution, forming the initial reaction solution.

  • Controlled Addition: Prepare a mixture of acrolein and glacial acetic acid. Add this mixture dropwise to the reaction solution over several hours, maintaining the reaction temperature between 90-110°C. Causality: This slow, controlled addition is critical to manage the reaction's exothermicity and prevent the uncontrolled polymerization of acrolein, a primary source of tar and irreproducibility.

  • Reaction Completion and Crystallization: After the addition is complete, maintain the reaction at reflux for 1-2 hours to ensure completion. Slowly cool the mixture to room temperature to allow the product, 5-chloro-8-hydroxyquinoline hydrochloride, to crystallize.

  • Isolation and Neutralization: Isolate the hydrochloride salt by filtration. The salt is then dissolved in water, treated with activated carbon to remove colored impurities, and filtered. The filtrate is neutralized with a base (e.g., sodium hydroxide or ammonia water) to a pH of ~7 to precipitate the final product.[3]

  • Purification: The precipitated solid is filtered, washed with water, and dried to yield 5-chloro-8-hydroxyquinoline.

Part 2: Step-wise Functionalization of the Quinoline Core

With a reliable method for the core established, the next stages involve the introduction of the isopropoxy and the 2-hydroxyphenyl groups.

Workflow for the Synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol

G cluster_core Part 1: Core Synthesis cluster_func Part 2: Functionalization start 4-Chloro-2-aminophenol core_reaction Modified Skraup Reaction start->core_reaction reagents_core Acrolein, HCl, Acetic Acid reagents_core->core_reaction core_product 5-Chloro-8-hydroxyquinoline core_reaction->core_product Controlled Temp. No Tar Formation iso_reaction Williamson Ether Synthesis core_product->iso_reaction reagents_iso 2-Bromopropane, Base (e.g., K₂CO₃) reagents_iso->iso_reaction iso_product 5-Chloro-8-isopropoxyquinoline iso_reaction->iso_product halo_reaction Electrophilic Halogenation iso_product->halo_reaction reagents_halo N-Bromosuccinimide (NBS) reagents_halo->halo_reaction halo_product 7-Bromo-5-chloro-8-isopropoxyquinoline halo_reaction->halo_product Regioselectivity Challenge C5 vs C7 suzuki_reaction Suzuki-Miyaura Coupling halo_product->suzuki_reaction reagents_suzuki 2-Hydroxyphenylboronic Acid, Pd Catalyst, Base reagents_suzuki->suzuki_reaction final_product 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol suzuki_reaction->final_product

Caption: Synthetic workflow from starting materials to the final product.

Step A: O-Isopropylation of the 8-Hydroxyl Group

The introduction of the isopropoxy group is typically achieved via a Williamson ether synthesis.[8][9][10][11] This is an Sₙ2 reaction between the alkoxide (formed by deprotonating the 8-hydroxyl group) and an alkyl halide.[11]

Experimental Considerations for Reproducibility:

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[9]

  • Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable alkylating agents.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile facilitates the Sₙ2 reaction.

  • Temperature: Gentle heating (e.g., 60-80°C) is usually sufficient to drive the reaction to completion without promoting side reactions.

Representative Protocol:

  • To a solution of 5-chloro-8-hydroxyquinoline in acetonitrile, add anhydrous potassium carbonate and a catalytic amount of sodium iodide.

  • Add 2-bromopropane and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-chloro-8-isopropoxyquinoline.

Step B: Introduction of the 7-(2-hydroxyphenyl) Moiety - The Regioselectivity Challenge

The final C-C bond formation at the C7 position is the most challenging step. The 8-alkoxy group is an activating, ortho-, para-directing group, meaning that electrophilic substitution will be directed to the C5 and C7 positions.[12] Since the C5 position is already substituted with chlorine, achieving high regioselectivity for the C7 position can be difficult.

A robust and versatile strategy for this transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14] This requires prior halogenation of the C7 position.

1. Regioselective Halogenation:

Direct halogenation of the 5-chloro-8-isopropoxyquinoline intermediate is necessary. Reagents like N-Bromosuccinimide (NBS) can be used for this purpose. Careful control of stoichiometry and reaction conditions is crucial to favor mono-halogenation at C7 and avoid di-halogenation.

2. Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[14]

Key Parameters for a Successful Coupling:

  • Palladium Catalyst: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄ or catalysts generated in-situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[12]

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used.[15]

Proposed Synthetic Pathway and Protocol

G cluster_reaction Suzuki-Miyaura Coupling start 7-Bromo-5-chloro- 8-isopropoxyquinoline final_product 2-(5-Chloro-8-isopropoxy- quinolin-7-yl)phenol start->final_product Aryl Halide boronic_acid 2-Hydroxyphenylboronic Acid boronic_acid->final_product Boronic Acid catalyst Pd(PPh₃)₄ catalyst->final_product base K₂CO₃ base->final_product solvent Toluene/Water solvent->final_product

Caption: Key components for the proposed Suzuki-Miyaura coupling step.

Proposed Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To a reaction flask, add 7-bromo-5-chloro-8-isopropoxyquinoline, 2-hydroxyphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Degassed Solvents: Add a degassed solvent system, such as a mixture of toluene and water. Causality: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to failed reactions and poor reproducibility.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for several hours, monitoring for completion by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.

Conclusion

The synthesis of complex, polysubstituted quinolines like 2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol is a multi-step process where success at each stage is highly dependent on understanding and controlling the underlying chemical principles. The reproducibility of the entire sequence hinges on establishing a robust and safe method for the synthesis of the 5-chloro-8-hydroxyquinoline core, moving away from classical methods fraught with control and purification issues. Subsequent functionalization steps, while standard transformations, require careful optimization to manage regioselectivity and ensure the integrity of the catalyst systems. By adopting a systematic, causality-driven approach to protocol design, researchers can navigate the inherent challenges and achieve more consistent and reproducible outcomes in their synthetic endeavors.

References
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(18), 5467. Available at: [Link]

  • Lier Chemical Co Ltd. (2018). A kind of preparation method of 5- chloro-8-hydroxyquinolines. CN108191753A. Google Patents.
  • Jiangsu Lida Ning Chemical Co Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943A. Eureka by PatSnap. Available at: [Link]

  • Jiangsu Lida Ning Chemical Co Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943B. Google Patents.
  • Aggile, K., et al. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35(10), 2345-2349. Available at: [Link]

  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209, 107084.
  • CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents. (n.d.).
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 30). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Aina, O. S., et al. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines.
  • Zhang, H., et al. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6153-6157.
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • Park, C., et al. (2006). Synthesis and cytotoxic activities of 8-alkyl or 8-aryl-8,9-dihydro-7H-isoindolo[5,6-g]quinoxaline-7,9-diones. Archives of Pharmacal Research, 29(4), 276-281.
  • Knochel, P., et al. (2025). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.
  • Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5428.
  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209, 107084.
  • Hocek, M., et al. (2000).
  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • Zhang, Z., et al. (2004). Synthesis of 8-hydroxyquinoline by Skraup reaction. Journal of Chemical Industry and Engineering (China), 55(1), 143-146.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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